LUF5831
Description
Properties
Molecular Formula |
C15H12N4O2S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19) |
InChI Key |
GYIHPWFWFRELQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCCO)N)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LUF5831
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of LUF5831, a novel non-adenosine-like partial agonist for the human adenosine A1 receptor (A1R). The information presented is collated from primary research and is intended to provide a comprehensive resource for professionals in the fields of pharmacology and drug development.
Core Mechanism of Action
This compound acts as a partial agonist at the human adenosine A1 receptor. Unlike endogenous agonists such as adenosine, this compound is a non-ribose ligand. Its interaction with the A1R has been characterized through radioligand binding assays and functional assessments of intracellular signaling.
The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the A1R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound elicits a submaximal response in this signaling pathway compared to full agonists.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with the adenosine A1 receptor.
Table 1: Radioligand Binding Affinity of this compound
| Ligand | Receptor | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| This compound | Adenosine A₁ | 18 | CPA (Full Agonist) | Not Reported in this context |
| This compound | Mutant (T277A) Adenosine A₁ | 122 ± 22 | CPA (Full Agonist) | Negligible Affinity |
Kᵢ represents the inhibitory constant, a measure of binding affinity. CPA (N⁶-cyclopentyladenosine) is a full agonist at the adenosine A1 receptor. The T277A mutant receptor shows significantly reduced affinity for the full agonist CPA, while this compound retains a notable affinity, suggesting a different binding mode.[1]
Table 2: Functional Activity of this compound at the Wild-Type Adenosine A₁ Receptor
| Ligand | Assay | Endpoint | Efficacy (% inhibition of forskolin-induced cAMP) |
| This compound | cAMP Functional Assay | cAMP Production | 37 ± 1% |
| CPA | cAMP Functional Assay | cAMP Production | 66 ± 5% |
This data demonstrates the partial agonist nature of this compound, as it produces a lower maximal effect compared to the full agonist CPA in inhibiting cAMP production.[1]
Signaling Pathway
The activation of the adenosine A1 receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: this compound signaling pathway at the adenosine A1 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human adenosine A1 receptor.
-
Materials:
-
Membranes from cells expressing wild-type or mutant (T277A) human adenosine A1 receptors.
-
Radioligand: A specific antagonist or agonist for the A1 receptor (e.g., [³H]DPCPX).
-
This compound and other competing ligands (e.g., CPA, DPCPX).
-
Assay buffer.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the competing ligand (this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ (concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.
-
-
Thermodynamic Analysis: To understand the driving forces of binding, these assays can be performed at different temperatures.[1]
References
LUF5831: A Technical Guide to its Adenosine A1 Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional characteristics of LUF5831, a non-adenosine agonist, at the human adenosine A1 receptor (A1R). The information is compiled to support researchers and professionals in the fields of pharmacology and drug development in their understanding and potential application of this compound.
Core Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the human adenosine A1 receptor has been determined through radioligand binding experiments. The key quantitative data are summarized in the tables below for clear comparison.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Wild-Type Human Adenosine A1 | Kᵢ | 18 |
| This compound | Mutant (T277A) Human Adenosine A1 | Kᵢ | 122 ± 22 |
Table 1: Binding Affinity of this compound at Human Adenosine A1 Receptors. The Kᵢ value represents the inhibition constant, a measure of the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Functional Profile: Partial Agonism and cAMP Inhibition
This compound has been characterized as a partial agonist at the wild-type human adenosine A1 receptor. Its functional activity was assessed by measuring its effect on the forskolin-induced production of cyclic adenosine monophosphate (cAMP).
| Compound | Receptor | Functional Effect | Maximal Inhibition of cAMP Production (%) |
| This compound | Wild-Type Human Adenosine A1 | Partial Agonist | 37 ± 1 |
| CPA (Full Agonist) | Wild-Type Human Adenosine A1 | Full Agonist | 66 ± 5 |
| This compound | Mutant (T277A) Human Adenosine A1 | No significant inhibition | - |
| CPA (Full Agonist) | Mutant (T277A) Human Adenosine A1 | No significant inhibition | - |
Table 2: Functional Activity of this compound at Human Adenosine A1 Receptors. The data shows that this compound produces a submaximal inhibitory effect on cAMP production compared to the full agonist N⁶-cyclopentyladenosine (CPA).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's interaction with the adenosine A1 receptor.
Radioligand Competition Binding Assay for Kᵢ Determination
This protocol outlines the steps to determine the binding affinity (Kᵢ) of a test compound like this compound for the adenosine A1 receptor using a competition binding assay with a radiolabeled antagonist.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor (wild-type or mutant).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of the radiolabeled A1 receptor antagonist, such as [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX) (e.g., 1 nM).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
To determine non-specific binding, add a high concentration of a non-radiolabeled A1 receptor antagonist (e.g., 10 µM DPCPX) to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
This protocol describes how to measure the functional effect of this compound on the adenosine A1 receptor by quantifying its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
1. Cell Culture and Seeding:
-
Culture CHO cells stably expressing the human adenosine A1 receptor in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a pre-warmed buffer (e.g., DMEM/HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for a short period (e.g., 20-30 minutes) to prevent the degradation of cAMP.
-
Add increasing concentrations of the test compound (this compound) or a reference agonist (e.g., CPA) to the wells.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each experimental well from the standard curve.
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the maximal response (Eₘₐₓ) from the dose-response curve.
Adenosine A1 Receptor Signaling Pathways
Activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary and best-characterized pathway involves coupling to inhibitory G proteins (Gᵢ/Gₒ).
Canonical G Protein-Mediated Signaling
Upon agonist binding, the A1 receptor undergoes a conformational change, leading to the activation of associated Gᵢ/Gₒ proteins. The activated G protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effectors.
Key steps in the canonical pathway:
-
Agonist Binding: this compound binds to the adenosine A1 receptor.
-
G Protein Activation: The receptor activates the Gᵢ/Gₒ protein.
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Adenylyl Cyclase Inhibition: The α subunit of the G protein inhibits the activity of adenylyl cyclase.
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Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.
-
Decreased PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).
-
Altered Cellular Response: The decrease in PKA activity leads to changes in the phosphorylation state of various downstream proteins, ultimately resulting in the cellular response, such as modulation of ion channel activity and gene expression.
Other Signaling Pathways
In addition to the canonical adenylyl cyclase pathway, the activated βγ subunits of the G protein can directly modulate the activity of other effectors, including:
-
Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
Phospholipase C (PLC): In some cell types, A1 receptor activation can stimulate PLC, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to LUF5831: An Adenosine A1 Receptor Partial Agonist
This guide provides a comprehensive technical overview of this compound, a novel, non-adenosine partial agonist for the human adenosine A1 receptor (A1R). This compound serves as a valuable research tool for investigating A1R pharmacology, signaling, and its potential therapeutic applications.
Core Compound Characteristics
This compound is a synthetic organic molecule belonging to the pyridine-3,5-dicarbonitrile class of compounds. It is distinguished by its ability to bind to and activate the adenosine A1 receptor, albeit with lower efficacy than endogenous full agonists like adenosine or synthetic full agonists such as N6-cyclopentyladenosine (CPA). This partial agonism makes this compound a subject of interest for conditions where a modulated, rather than maximal, A1R response is desired, potentially avoiding the side effects associated with full agonists[1].
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological parameters of this compound, primarily derived from studies by Heitman et al. (2006)[1].
Table 1: Radioligand Binding Affinities of this compound and Comparator Ligands at the Human Adenosine A1 Receptor
| Compound | Receptor Type | Radioligand | K_i (nM) |
| This compound | Wild-type | [³H]DPCPX | 18 |
| This compound | Mutant (T277A) | [³H]DPCPX | 122 ± 22 |
| CPA (Full Agonist) | Wild-type | [³H]DPCPX | High affinity: 1.2 ± 0.2 Low affinity: 38 ± 7 |
| CPA (Full Agonist) | Mutant (T277A) | [³H]DPCPX | Negligible affinity |
| DPCPX (Inverse Agonist) | Wild-type | [³H]DPCPX | 0.45 ± 0.04 |
Table 2: Functional Potency and Efficacy of this compound in a cAMP Assay
| Compound | Assay Type | Parameter | Value |
| This compound | Forskolin-induced cAMP accumulation | IC₅₀ | 130 ± 30 nM |
| This compound | Forskolin-induced cAMP accumulation | E_max (% inhibition) | 37 ± 1% |
| CPA (Full Agonist) | Forskolin-induced cAMP accumulation | IC₅₀ | 1.8 ± 0.4 nM |
| CPA (Full Agonist) | Forskolin-induced cAMP accumulation | E_max (% inhibition) | 66 ± 5% |
Signaling Pathway
This compound exerts its effects by binding to the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The A1R is canonically coupled to inhibitory G proteins of the Gi/o family[2]. Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The signaling cascade is depicted in the diagram below.
References
LUF5831: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Adenosine A1 Receptor Modulator, LUF5831.
This technical guide provides a comprehensive overview of this compound, a notable small molecule investigated for its unique interactions with the adenosine A1 receptor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, biological functions, and the experimental frameworks used to elucidate its activity.
Chemical Identity and Structure
This compound, also known by its synonyms LUF 5831 and GTPL376, is chemically defined as 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile[1]. Its chemical identity is cataloged under the PubChem Compound Identification (CID) number 135494270[1].
The molecular structure of this compound is characterized by a central pyridine ring substituted with an amino group, two nitrile groups, a 4-hydroxyphenyl group, and a 2-hydroxy-ethylsulfanyl group.
Image of the chemical structure of this compound would be placed here. (A 2D chemical structure diagram) Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its potential as a therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C17H14N4O2S | [2] |
| Molecular Weight | 354.4 g/mol | [2] |
| IUPAC Name | 2-amino-6-[(2-hydroxyethyl)sulfanyl]-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile | [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=NC(=C2N)N#C)SCCC(=O)O)C#N)O | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 354.083745 g/mol | |
| Topological Polar Surface Area | 158 Ų | [2] |
| XLogP3 | 2.1 |
Biological Activity and Mechanism of Action
This compound is recognized as a modulator of the adenosine A1 receptor , exhibiting a complex pharmacological profile. Research indicates that it acts as both an agonist and an antagonist at this receptor, suggesting a mode of action that may involve allosteric modulation.
Target: Adenosine A1 Receptor
The primary biological target of this compound is the adenosine A1 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Signaling Pathway
The adenosine A1 receptor, upon activation by an agonist, typically couples to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The signaling cascade can also involve the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels. The dual agonistic-antagonistic nature of this compound suggests that it may differentially affect these downstream signaling pathways, potentially through allosteric binding that alters the receptor's conformation and its coupling to G proteins.
Caption: this compound's interaction with the Adenosine A1 receptor signaling pathway.
Experimental Protocols
The characterization of this compound's activity at the adenosine A1 receptor has been achieved through various in vitro experimental assays. The following outlines the general methodologies employed in such studies.
Radioligand Binding Assays
Objective: To determine the affinity of this compound for the adenosine A1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human adenosine A1 receptor.
-
Incubation: Membranes are incubated with a known radiolabeled antagonist for the A1 receptor (e.g., [3H]DPCPX) in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (cAMP Measurement)
Objective: To assess the functional effect of this compound on adenosine A1 receptor-mediated signaling.
Methodology:
-
Cell Culture: Cells expressing the adenosine A1 receptor are cultured and seeded in appropriate plates.
-
Treatment: Cells are pre-treated with an adenylyl cyclase stimulator (e.g., forskolin) to elevate intracellular cAMP levels. Subsequently, cells are treated with varying concentrations of this compound.
-
Lysis: The cells are lysed to release intracellular components, including cAMP.
-
Detection: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its agonistic activity (EC50). To assess antagonistic activity, the assay is performed in the presence of a known A1 receptor agonist, and the ability of this compound to reverse the agonist's effect is measured.
Summary and Future Directions
This compound represents an intriguing pharmacological tool for studying the adenosine A1 receptor. Its dual agonistic and antagonistic properties, likely mediated through allosteric interactions, offer a unique profile that could be leveraged for therapeutic development. Further research is warranted to fully elucidate the molecular determinants of its binding and the precise conformational changes it induces in the receptor. In vivo studies are also necessary to understand its physiological effects and pharmacokinetic profile. This detailed understanding will be pivotal for any future translation of this compound or its analogs into clinical applications.
References
LUF5831: A Technical Whitepaper on a Novel Partial Agonist of the Adenosine A₁ Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: LUF5831 is a non-ribose, small molecule ligand that has been identified as a partial agonist for the human adenosine A₁ receptor. This document provides a comprehensive technical overview of this compound, summarizing its quantitative pharmacological data, detailing the experimental protocols for its characterization, and illustrating the key signaling pathways and experimental workflows. The data presented herein establishes this compound as a significant tool for research into adenosine A₁ receptor function and a potential lead compound for therapeutic development.
Quantitative Pharmacological Data
The partial agonist activity of this compound at the human adenosine A₁ receptor has been characterized through radioligand binding and functional assays. The key quantitative parameters are summarized in the table below, with the full A₁ receptor agonist N⁶-cyclopentyladenosine (CPA) provided for comparison.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Wild-Type Human Adenosine A₁ | Radioligand Binding | Kᵢ (nM) | 18 | [1] |
| This compound | Mutant (T277A) Human Adenosine A₁ | Radioligand Binding | Kᵢ (nM) | 122 ± 22 | [2] |
| This compound | Wild-Type Human Adenosine A₁ | cAMP Functional Assay | Eₘₐₓ (% inhibition of forskolin-stimulated cAMP) | 37 ± 1 | [2] |
| CPA | Wild-Type Human Adenosine A₁ | cAMP Functional Assay | Eₘₐₓ (% inhibition of forskolin-stimulated cAMP) | 66 ± 5 | [2] |
| CPA | Mutant (T277A) Human Adenosine A₁ | Radioligand Binding | Affinity | Negligible | [2] |
Experimental Protocols
The characterization of this compound as a partial agonist involves two primary experimental procedures: a radioligand binding assay to determine its affinity for the adenosine A₁ receptor, and a functional assay to measure its effect on intracellular signaling.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the human adenosine A₁ receptor by measuring its ability to compete with a known high-affinity radioligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human adenosine A₁ receptor.
Materials:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human adenosine A₁ receptor.
-
Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A₁ receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A₁ receptor ligand (e.g., 10 µM CPA).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the human adenosine A₁ receptor are cultured and harvested. The cells are then homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:
-
50 µL of assay buffer containing various concentrations of this compound.
-
50 µL of [³H]DPCPX at a final concentration near its K₋d (e.g., 1-2 nM).
-
100 µL of the membrane preparation (containing 5-10 µg of protein).
-
-
Incubation: The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DPCPX) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in the adenosine A₁ receptor signaling pathway.
Objective: To determine the efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human adenosine A₁ receptor.
-
Stimulating Agent: Forskolin, a direct activator of adenylyl cyclase.
-
Test Compound: this compound.
-
Reference Agonist: CPA (N⁶-cyclopentyladenosine).
-
Phosphodiesterase Inhibitor: e.g., Rolipram or IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen cAMP detection kit.
Procedure:
-
Cell Culture and Plating: CHO-K1 cells expressing the human adenosine A₁ receptor are cultured and seeded into 96-well plates and grown to a suitable confluency.
-
Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor, and the cells are pre-incubated for a short period.
-
Stimulation: The cells are then treated with:
-
A fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Varying concentrations of this compound or the reference agonist CPA.
-
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the amount produced by forskolin alone. The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound. The Eₘₐₓ (maximum effect) is determined from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
Adenosine A₁ Receptor Signaling Pathway
The adenosine A₁ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gᵢ. Activation of the A₁ receptor by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.
Caption: Adenosine A₁ receptor signaling pathway.
Experimental Workflow for this compound Characterization
The characterization of a novel compound like this compound follows a logical progression from determining its binding properties to assessing its functional activity.
Caption: Workflow for characterizing this compound.
Conclusion
The data and methodologies presented in this whitepaper confirm that this compound is a partial agonist of the human adenosine A₁ receptor. It exhibits a notable binding affinity and produces a submaximal response compared to the full agonist CPA. The detailed experimental protocols provide a framework for the continued investigation of this compound and other novel ligands targeting the adenosine A₁ receptor. The unique pharmacological profile of this compound makes it a valuable tool for dissecting the complexities of adenosine signaling and a potential starting point for the development of new therapeutics with a modulated and potentially safer efficacy profile.
References
LUF5831: A Technical Guide to a Novel Adenosine A1 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and development of LUF5831, a novel, non-adenosine, non-ribose partial agonist for the adenosine A1 receptor. This compound has been a subject of interest for its unique pharmacological profile, including its interaction with wild-type and mutant adenosine A1 receptors and its response to allosteric modulators. This guide details the compound's binding affinity, functional activity, and the experimental methodologies employed in its characterization. Furthermore, it elucidates the canonical signaling pathway of the adenosine A1 receptor, providing context for the mechanism of action of this compound.
Introduction
This compound is a synthetic organic compound identified as a partial agonist of the adenosine A1 receptor.[1][2] Unlike traditional adenosine analogues, this compound is a non-ribose ligand, which contributes to its distinct pharmacological properties. Its discovery emerged from research into a series of ligands demonstrating a spectrum of agonistic and antagonistic activities at the adenosine A1 receptor. This guide aims to consolidate the available technical data on this compound to serve as a valuable resource for researchers in the field of pharmacology and drug development.
Discovery and Development
The discovery of this compound was part of a broader effort to identify novel ligands for the adenosine A1 receptor. The primary research characterizing this compound was published in the British Journal of Pharmacology in 2006 by Heitman et al.[1][2] While a specific, detailed timeline of its development from initial synthesis to publication is not publicly available, the research indicates it was part of a systematic investigation into the structure-activity relationships of non-adenosine-like compounds. Public records do not indicate that this compound has entered into clinical trials.
Chemical Properties
This compound is identified by the CAS Registry Number 333963-57-8.[3][4][5][6][7]
Pharmacological Profile
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and associated ligands from the primary literature.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | Human Adenosine A1 | Ki | 18 ± 1 nM | Heitman et al., 2006 |
| This compound | Mutant (T277A) Adenosine A1 | Ki | 122 ± 22 nM | Heitman et al., 2006 |
| CPA | Human Adenosine A1 | Ki | 1.1 ± 0.1 nM | Heitman et al., 2006 |
| DPCPX | Human Adenosine A1 | Ki | 0.60 ± 0.03 nM | Heitman et al., 2006 |
Table 1: Binding Affinities of this compound and Reference Compounds at the Human Adenosine A1 Receptor.
| Compound | Assay | Parameter | Value | Reference |
| This compound | cAMP accumulation | % inhibition vs. CPA | 37 ± 1% | Heitman et al., 2006 |
| CPA | cAMP accumulation | % inhibition | 66 ± 5% | Heitman et al., 2006 |
Table 2: Functional Activity of this compound as a Partial Agonist.
Mechanism of Action
This compound acts as a partial agonist at the adenosine A1 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.
Adenosine A1 Receptor Signaling Pathway
Upon activation by an agonist, the adenosine A1 receptor initiates a signaling cascade that leads to various cellular responses. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Adenosine A1 Receptor Signaling Pathway
Experimental Protocols
The following protocols are based on the methodologies described in Heitman et al., 2006.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the human adenosine A1 receptor.
-
Materials:
-
Membranes from CHO cells stably expressing the human adenosine A1 receptor.
-
[3H]DPCPX (radioligand).
-
This compound and other competing ligands.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]DPCPX and varying concentrations of the competing ligand (e.g., this compound).
-
Incubate for 2 hours at 25°C in the assay buffer.
-
Separate bound from free radioligand by rapid filtration over Whatman GF/B filters.
-
Wash filters with ice-cold buffer.
-
Measure radioactivity of the filters by liquid scintillation counting.
-
Analyze data using non-linear regression to determine the Ki value.
-
cAMP Accumulation Assay
-
Objective: To assess the functional activity of this compound as an agonist or antagonist.
-
Materials:
-
CHO cells expressing the human adenosine A1 receptor.
-
Forskolin.
-
This compound and reference agonists (e.g., CPA).
-
cAMP assay kit.
-
-
Procedure:
-
Pre-incubate cells with the test compound (this compound) for 15 minutes.
-
Stimulate the cells with forskolin (to increase basal cAMP levels) for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive binding assay or other suitable method provided by a commercial kit.
-
Determine the extent of inhibition of forskolin-stimulated cAMP accumulation by this compound.
-
Experimental Workflow Diagram
Workflow for this compound Characterization
Conclusion
This compound is a valuable tool compound for studying the pharmacology of the adenosine A1 receptor. Its non-ribose structure and partial agonist activity provide a unique profile for investigating receptor function and allosteric modulation. The data and protocols presented in this guide offer a foundational resource for researchers interested in further exploring the therapeutic potential and molecular interactions of this compound and related compounds. While it has not progressed to clinical development, its characterization has contributed to a deeper understanding of adenosine A1 receptor pharmacology.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 333963-57-8|this compound|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
LUF5831: An In-Depth Technical Guide on its Target Receptor and Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacological characteristics of LUF5831, a novel non-adenosine-like compound. The document details its molecular target, associated signaling cascade, quantitative binding and functional data, and the experimental methodologies used for its characterization.
Core Target Receptor: Human Adenosine A₁ Receptor
This compound is an agonist that specifically targets the human adenosine A₁ receptor .[1] This receptor is a class A G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.
Signaling Pathway of this compound
Upon binding to the adenosine A₁ receptor, this compound initiates a signaling cascade characteristic of this Gi/o-coupled receptor. The primary downstream effect is the inhibition of adenylyl cyclase , which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in a variety of cellular responses.
Caption: this compound-mediated activation of the Adenosine A₁ receptor and downstream signaling.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been characterized through radioligand binding and functional assays. The key quantitative parameters are summarized in the table below for easy comparison.
| Parameter | Receptor | Value |
| Binding Affinity (Kᵢ) | Human Adenosine A₁ Receptor (wild-type) | 18 nM |
| Human Adenosine A₁ Receptor (T277A mutant) | 122 ± 22 nM | |
| Functional Activity | Human Adenosine A₁ Receptor (wild-type) | Partial Agonist (37 ± 1% inhibition of forskolin-induced cAMP production) |
| Human Adenosine A₁ Receptor (T277A mutant) | No inhibition of cAMP production |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
These experiments were performed to determine the binding affinity of this compound for the human adenosine A₁ receptor.
Methodology:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human adenosine A₁ receptor (wild-type or T277A mutant) were used.
-
Radioligand: [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine), a selective adenosine A₁ receptor antagonist, was used as the radioligand.
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, pH 7.4.
-
Incubation:
-
10 µg of membrane protein was incubated in a total volume of 550 µL.
-
The incubation mixture contained the membranes, 1.7 nM [³H]DPCPX, and varying concentrations of the competing ligand (this compound).
-
Incubation was carried out for 60 minutes at 27°C.
-
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through a Unifilter 96 GF/C plate, followed by washing with ice-cold wash buffer (25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, pH 7.4).
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter (e.g., TopCount®).
-
Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC₅₀ value, which was then converted to the Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay to determine this compound affinity.
cAMP Functional Assay
This assay was conducted to determine the functional effect of this compound on the adenosine A₁ receptor signaling pathway.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human adenosine A₁ receptor were used. Cells were seeded in 96-well plates.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.025 mM Rolipram (phosphodiesterase inhibitor), pH 7.4.
-
Assay Procedure:
-
Cells were pre-incubated with 10 µM Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
This compound was added at various concentrations.
-
The cells were incubated for 30 minutes at room temperature.
-
-
cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay, such as a LANCE® Ultra cAMP assay. This involves the competition between cellular cAMP and a fluorescently labeled cAMP for binding to a specific antibody.
-
Data Analysis: The dose-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP production was plotted to determine the percentage of inhibition and to characterize it as a partial agonist.
Caption: Workflow for the cAMP functional assay to assess this compound activity.
References
Unable to Retrieve Data for LUF5831: A Search for In Vitro and In Vivo Studies
A comprehensive search for the compound designated "LUF5831" has yielded no publicly available scientific literature or data regarding its in vitro or in vivo studies. This prevents the creation of the requested in-depth technical guide and whitepaper.
-
Internal Designation: "this compound" may be an internal codename for a compound that is still in the early stages of preclinical development. Pharmaceutical companies and research institutions often use internal identifiers before a compound is publicly disclosed in scientific literature or patents.
-
Novel Compound: The compound may be very new, and research findings have not yet been published.
-
Typographical Error: It is possible that "this compound" is a misspelling of a different compound identifier.
Without any foundational data, it is not possible to fulfill the core requirements of the request, which include:
-
Quantitative Data Presentation: No data is available to summarize in tables.
-
Experimental Protocols: No cited experiments exist from which to detail methodologies.
-
Visualization of Pathways and Workflows: Without knowledge of the compound's mechanism of action or experimental procedures, no signaling pathways or workflows can be diagrammed.
It is recommended that the user verify the compound identifier "this compound" for accuracy. If the identifier is correct, it is likely that the information is not yet in the public domain. Researchers, scientists, and drug development professionals seeking information on this compound may need to consult internal documentation within their respective organizations or await future publications.
LUF5831: A Technical Guide to a Novel Adenosine A1 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LUF5831, a non-adenosine partial agonist of the adenosine A1 receptor. The information is compiled from publicly available data, with a focus on its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Information
This compound, chemically identified as 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile, is a significant research compound due to its unique profile as a non-ribose ligand for the adenosine A1 receptor.
| Identifier | Value |
| PubChem CID | 135494270 |
| IUPAC Name | 2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile |
| Molecular Formula | C15H12N4O2S |
| Molecular Weight | 312.35 g/mol |
| SMILES | N#CC1=C(SCCO)N=C(C(C#N)=C1C2=CC=C(O)C=C2)N |
| InChI | InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19) |
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays, providing key quantitative metrics for its interaction with the human adenosine A1 receptor.
Radioligand Binding Affinity
The affinity of this compound for the wild-type and a mutant (T277A) human adenosine A1 receptor was determined through radioligand binding assays.
| Receptor | Ligand | Kᵢ (nM) |
| Adenosine A1 (Wild-Type) | This compound | 18 |
| Adenosine A1 (Mutant T277A) | This compound | 122 ± 22[1] |
Functional Activity (cAMP Assay)
This compound acts as a partial agonist at the wild-type adenosine A1 receptor, as demonstrated by its submaximal inhibition of forskolin-induced cAMP production. In contrast, the full agonist N6-cyclopentyladenosine (CPA) elicits a more pronounced response.[1]
| Compound | Maximal Inhibition of cAMP Production (%) |
| This compound | 37 ± 1[1] |
| CPA | 66 ± 5[1] |
Thermodynamic Binding Parameters
The binding of this compound to the adenosine A1 receptor is an entropy-driven process, a characteristic that distinguishes its interaction from that of some full agonists.
| Ligand | Thermodynamic Driver |
| This compound | Entropy-driven |
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and partially activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the adenosine A1 receptor involves coupling to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors.
Caption: Adenosine A1 Receptor Signaling Pathway Activation by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
These experiments were conducted to determine the binding affinity of this compound to the human adenosine A1 receptor.
Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the human adenosine A1 receptor (wild-type or T277A mutant).
-
Incubation: For competition binding assays, membranes were incubated in a buffer containing a fixed concentration of the radioligand [3H]DPCPX (an adenosine A1 receptor antagonist) and varying concentrations of this compound.
-
Equilibrium: The incubation was carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Separation: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value of this compound, which was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay was performed to assess the functional activity of this compound as an agonist or antagonist at the adenosine A1 receptor.
Workflow:
Caption: Workflow for cAMP Functional Assay.
Detailed Steps:
-
Cell Seeding: CHO cells expressing the human adenosine A1 receptor were seeded in multi-well plates.
-
Pre-incubation: The cells were pre-incubated with adenosine deaminase to remove any endogenous adenosine.
-
Compound Addition: The cells were then incubated with a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of this compound.
-
Incubation: The incubation was carried out for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis: The reaction was stopped, and the cells were lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates was determined using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The data were plotted as a dose-response curve, from which the maximal effect (Emax) of this compound on the inhibition of forskolin-stimulated cAMP accumulation was determined.
Thermodynamic Analysis
To determine the thermodynamic parameters of this compound binding, radioligand binding assays were performed at multiple temperatures.
Detailed Steps:
-
Radioligand Binding at Multiple Temperatures: Competition binding assays, as described above, were conducted at a range of temperatures (e.g., 15°C, 25°C, 35°C).
-
van't Hoff Analysis: The equilibrium binding constants (Ka = 1/Ki) obtained at different temperatures were used to construct a van't Hoff plot (ln(Ka) versus 1/T).
-
Parameter Calculation: The change in enthalpy (ΔH°) and entropy (ΔS°) of binding were calculated from the slope and y-intercept of the van't Hoff plot, respectively. The change in Gibbs free energy (ΔG°) was calculated using the equation ΔG° = ΔH° - TΔS°.
This comprehensive technical guide provides a detailed overview of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data and protocols serve as a foundation for further investigation into the therapeutic potential of this novel adenosine A1 receptor partial agonist.
References
An In-depth Technical Guide to the Safety and Handling of LUF5831 (Lutetium (III) Fluoride)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for guidance and is based on publicly available Safety Data Sheets (SDS) for Lutetium (III) Fluoride (CAS No. 13760-81-1). It is not a substitute for a thorough review of the original SDS and a site-specific risk assessment. Always consult the most current SDS for your specific material and follow all applicable local, state, and federal regulations.
Chemical Identification
The identifier LUF5831 appears to refer to Lutetium (III) Fluoride.
| Identifier | Value |
| Chemical Name | Lutetium (III) Fluoride |
| Synonyms | Lutetium trifluoride |
| CAS Number | 13760-81-1 |
| Chemical Formula | LuF₃ |
| Molecular Weight | 231.96 g/mol |
| Appearance | White powder/solid |
Hazard Summary
Lutetium (III) Fluoride is classified as a hazardous substance. The primary hazards are associated with irritation and the potential toxic effects of fluoride.
GHS Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Toxic if swallowed or in contact with skin is also reported in some classifications.[1]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[2]
-
Skin Contact: Causes skin irritation.[2][3] Some sources also indicate it may be toxic in contact with skin.[1]
-
Ingestion: Harmful if swallowed.[5]
The toxicological properties have not been fully investigated.[6] Chronic exposure to inorganic fluorides can lead to skeletal fluorosis.[7]
Quantitative Exposure Limits and Toxicological Data
The following tables summarize the available quantitative data regarding exposure limits and toxicology. It is important to note that specific toxicological studies for Lutetium (III) Fluoride are limited.
Table 1: Occupational Exposure Limits
| Parameter | Value | Jurisdiction/Agency |
| OSHA PEL (as F) | 2.5 mg/m³ | USA - OSHA |
| ACGIH TLV (as F) | 2.5 mg/m³ | USA - ACGIH |
| NIOSH REL (as F) | 2.5 mg/m³ | USA - NIOSH |
| MAK (as F, inhalable fraction) | 1 mg/m³ | Germany - DFG |
Table 2: Toxicological Summary
| Effect | Observation | Notes |
| Acute Toxicity | Not fully investigated. Some sources classify it as toxic if swallowed or in contact with skin.[1][5] | Data is limited. |
| Skin Irritation | Causes skin irritation.[2][3][4] | |
| Eye Irritation | Causes serious eye irritation.[2][3][4] | |
| Respiratory Irritation | May cause respiratory irritation.[2][5] | |
| Chronic Toxicity | Chronic exposure to inorganic fluorides may cause skeletal fluorosis.[7] | |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA. | |
| Fibrogenic Potential | Considered to have a mild fibrogenic danger.[1][7] |
Safe Handling and Storage
Engineering Controls:
-
Work with Lutetium (III) Fluoride should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator for particulates is recommended.[7]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust.[6]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep containers tightly closed.[6]
-
Store away from incompatible materials such as strong reducing agents.[6]
First Aid Measures
In case of exposure, seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person.[7]
Accidental Release and Disposal
Spill Response:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment.
-
Avoid generating dust.
-
Sweep up the spilled material and place it in a suitable container for disposal.[6]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
Experimental Protocols and Signaling Pathways
Currently, there is no publicly available information regarding specific experimental protocols or signaling pathways directly involving this compound or Lutetium (III) Fluoride. Therefore, no visualizations in the form of Graphviz diagrams can be provided at this time. Researchers should develop their own detailed protocols and safety assessments based on the intended use of the compound.
References
- 1. Lutetium fluoride | F3Lu | CID 83712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. prochemonline.com [prochemonline.com]
- 4. fishersci.es [fishersci.es]
- 5. Lutetium (III) Fluoride - ProChem, Inc. [prochemonline.com]
- 6. fishersci.com [fishersci.com]
- 7. Lutetium Fluoride - ESPI Metals [espimetals.com]
Methodological & Application
Application Notes: LUF5831 Experimental Protocol for cAMP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: LUF5831 is an experimental compound investigated for its interaction with G protein-coupled receptors (GPCRs). Characterizing the effect of such compounds on intracellular signaling pathways is a crucial step in drug discovery. One of the most important second messengers in GPCR signaling is cyclic adenosine monophosphate (cAMP).[1] GPCRs that couple to the Gs alpha subunit (Gαs) stimulate adenylyl cyclase to increase intracellular cAMP levels, while those coupling to the Gi alpha subunit (Gαi) inhibit adenylyl cyclase, leading to decreased cAMP.[2]
This document provides a detailed protocol for using a cAMP assay to determine the pharmacological profile of a compound like this compound, specifically its potential as a positive allosteric modulator (PAM) at the adenosine A2A receptor (A2AR), a Gs-coupled receptor.[3][4] Allosteric modulators bind to a site distinct from the endogenous ligand binding site and can potentiate or inhibit the receptor's response to the primary ligand.[5][6]
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a Gs protein-coupled receptor.[3] Upon binding of an agonist (like adenosine), the receptor undergoes a conformational change, activating the associated Gs protein. The activated Gsα subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cAMP.[3][4] This increase in intracellular cAMP leads to the activation of downstream effectors such as Protein Kinase A (PKA), which mediates various cellular responses.[3][7]
Caption: A2AR Gs-coupled signaling pathway leading to cAMP production.
Principle of the cAMP Assay
Cyclic AMP levels can be measured using various commercially available assay kits.[1] Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and luminescence-based assays like cAMP-Glo™.[2][8][9] These assays are typically competitive immunoassays.[10] In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP; high cAMP levels lead to a low signal, and vice versa.
This protocol is based on a generic luminescence-based assay format, which is readily adaptable for high-throughput screening.
Experimental Protocol: Characterizing this compound as an A2AR PAM
This protocol describes how to assess if this compound acts as a positive allosteric modulator. The experiment involves generating a dose-response curve for a standard A2AR agonist in the presence and absence of a fixed concentration of this compound.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor (or other suitable cell line).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
A2AR Agonist: CGS21680 or Adenosine.
-
Test Compound: this compound.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.[11][12]
-
cAMP Assay Kit: e.g., cAMP-Glo™ Assay (Promega), HTRF cAMP Assay (Cisbio), or equivalent.
-
Multi-well Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer: Plate reader capable of measuring luminescence.
Experimental Workflow
Caption: General workflow for the this compound cAMP assay experiment.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture A2AR-expressing HEK293 cells until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into white, opaque 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the A2AR agonist (e.g., CGS21680) in DMSO and then serially dilute it in assay buffer to create a range of concentrations (e.g., 11-point, 3-fold dilutions).[10] The final concentrations should span the expected dose-response range.
-
Prepare a stock solution of this compound in DMSO. Dilute it in assay buffer to a fixed concentration (e.g., 1 µM).
-
Prepare a vehicle control solution (assay buffer with the same final percentage of DMSO as the compound solutions).
-
All solutions should contain a PDE inhibitor like IBMX (e.g., at 500 µM) to prevent cAMP breakdown.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plates.
-
Wash the cells once with assay buffer.
-
Add the this compound solution to the "test" wells and the vehicle solution to the "control" wells.
-
Pre-incubate for 15-30 minutes at room temperature or 37°C.
-
Add the serial dilutions of the A2AR agonist to both the this compound-treated and vehicle-treated wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the incubation, perform the cAMP measurement according to the manufacturer's instructions for your chosen assay kit. This typically involves adding a lysis reagent followed by a detection solution.
-
Incubate for the recommended time (e.g., 20-60 minutes) at room temperature to allow for cell lysis and the detection reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Convert the raw luminescence units (RLU) into cAMP concentrations using a standard curve if required by the kit.[10]
-
Plot the cAMP concentration (or % of maximal response) against the log of the agonist concentration for both conditions (with and without this compound).
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for the agonist in both conditions.
-
A positive allosteric modulator will typically cause a leftward shift in the dose-response curve (a decrease in the agonist's EC50 value) and/or an increase in the Emax.
Data Presentation: Expected Results
The following table summarizes hypothetical data from an experiment designed to test this compound's effect on the A2AR agonist CGS21680.
| Treatment Condition | CGS21680 EC50 (nM) | Emax (RLU) | Fold-Shift in EC50 |
| Vehicle (0.1% DMSO) | 25.5 | 85,000 | - |
| This compound (1 µM) | 8.2 | 92,000 | 3.1 |
Interpretation: In this representative dataset, the presence of 1 µM this compound caused a 3.1-fold decrease in the EC50 of the A2AR agonist CGS21680 (from 25.5 nM to 8.2 nM). This leftward shift in the potency of the orthosteric agonist is a hallmark of positive allosteric modulation.[13] A slight increase in the maximum response (Emax) is also observed, further supporting the characterization of this compound as an A2AR PAM.
References
- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of A2a Extracellular Adenosine Receptor-Mediated Signaling in Adenosine-Mediated Inhibition of T-Cell Activation and Expansion | Blood | American Society of Hematology [ashpublications.org]
- 5. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue | MDPI [mdpi.com]
- 6. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [promega.sg]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. Neurotrophins Elevate cAMP to Reach a Threshold Required to Overcome Inhibition by MAG through Extracellular Signal-Regulated Kinase-Dependent Inhibition of Phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-activation of cAMP production through photo-stimulation or chemical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for a Generic Radioligand Binding Assay
A Fictional Compound, LUF5831, is Used for Illustrative Purposes.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radioligand binding assays are a fundamental technique in pharmacology and drug discovery for characterizing the interaction of a ligand with its receptor.[1][2][3] These assays utilize a radioactively labeled ligand (radioligand) to quantify its binding to a target receptor.[2] Due to their sensitivity and robustness, they are considered the gold standard for measuring the affinity of a ligand for its receptor.[1][4] This document provides a detailed protocol for performing radioligand binding assays, using the fictional compound this compound as an example. The protocols described here are general and will require optimization for specific receptor systems and radioligands.
There are three primary types of radioligand binding assays:
-
Saturation Assays: These experiments determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[1][4][5] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[6]
-
Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[1][4] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[4]
-
Kinetic Assays: These experiments measure the rate of association (Kon) and dissociation (Koff) of a radioligand with its receptor.[7]
Data Presentation
The following tables represent typical data obtained from radioligand binding assays. Note: The data presented here for the fictional this compound are for illustrative purposes only and do not represent actual experimental results.
Table 1: Saturation Binding Analysis of [³H]-LUF5831
| Parameter | Value | Units |
| Kd (Dissociation Constant) | 1.5 | nM |
| Bmax (Receptor Density) | 1200 | fmol/mg protein |
| Hill Slope | 0.98 | |
| Experimental Conditions | ||
| Radioligand Concentration Range | 0.1 - 50 | nM |
| Incubation Time | 60 | minutes |
| Incubation Temperature | 25 | °C |
| Receptor Source | CHO cell membranes expressing Receptor X |
Table 2: Competition Binding Analysis of this compound
| Compound | Ki (Inhibition Constant) | IC50 (Half maximal inhibitory concentration) |
| This compound | 5.2 nM | 8.5 nM |
| Compound Y (Reference) | 10.8 nM | 17.7 nM |
| Experimental Conditions | ||
| [³H]-Reference Ligand | [³H]-Compound Z | |
| [³H]-Reference Ligand Concentration | 2 | nM |
| Incubation Time | 90 | minutes |
| Incubation Temperature | 25 | °C |
| Receptor Source | Rat brain cortex membranes |
Experimental Protocols
I. Membrane Preparation from Cultured Cells or Tissues
This protocol describes the preparation of cell membranes, a common source of receptors for binding assays.
Materials:
-
Cell pellet or tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors
-
Sucrose Buffer: Homogenization buffer with 10% sucrose
-
Centrifuge and rotor
-
Homogenizer (e.g., Dounce or Polytron)
-
Bradford or BCA protein assay kit
Procedure:
-
Wash cells or minced tissue with ice-cold phosphate-buffered saline (PBS) and centrifuge to obtain a pellet.
-
Resuspend the pellet in 20 volumes of ice-cold homogenization buffer.[8]
-
Homogenize the suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[8]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and centrifuge again.
-
Resuspend the final pellet in sucrose buffer for cryoprotection.[8]
-
Determine the protein concentration of the membrane preparation.
-
Aliquot and store at -80°C until use.
II. Saturation Radioligand Binding Assay Protocol
Objective: To determine the Kd and Bmax of [³H]-LUF5831.
Materials:
-
Membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA[8]
-
Radioligand: [³H]-LUF5831
-
Unlabeled ligand for non-specific binding (e.g., a high concentration of unlabeled this compound)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand ([³H]-LUF5831) in assay buffer. Typically, 8-12 concentrations are used.
-
In a 96-well plate, set up triplicate wells for each concentration for total binding and non-specific binding (NSB).
-
Total Binding Wells: Add assay buffer, the appropriate concentration of [³H]-LUF5831, and the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[8]
-
Non-Specific Binding (NSB) Wells: Add a high concentration of unlabeled ligand, the same concentration of [³H]-LUF5831 as in the corresponding total binding wells, and the membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[8]
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Subtract the NSB counts from the total binding counts to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.
III. Competition Radioligand Binding Assay Protocol
Objective: To determine the Ki of unlabeled this compound.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
To each well, add a fixed concentration of the radioligand (typically at or below its Kd), the membrane preparation, and the corresponding concentration of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and NSB (radioligand, membranes, and a high concentration of a standard unlabeled ligand).
-
Incubate, filter, and count radioactivity as described in the saturation assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizations
Caption: Experimental workflow for a typical radioligand binding assay.
Caption: A hypothetical GPCR signaling pathway activated by an agonist.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Kinetic Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for LUF5831 in Cell Culture
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Initial searches for "LUF5831" did not yield specific information regarding its mechanism of action, optimal concentration for cell culture, or established experimental protocols. The provided search results discuss various other compounds and signaling pathways unrelated to a specific molecule designated this compound.
It is possible that this compound is a novel or less-documented compound. The following application notes and protocols are therefore presented as a generalized framework. Researchers should adapt these guidelines based on the known chemical properties of this compound and empirical data obtained from their specific cell systems.
Putative Signaling Pathway and Experimental Workflow
To guide the initial characterization of this compound, a hypothetical signaling pathway and a general experimental workflow are proposed. These diagrams are intended to serve as a starting point for experimental design.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for this compound characterization.
General Protocols
The following are generalized protocols. Specific details such as cell type, seeding density, and incubation times should be optimized for each experimental system.
I. Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration range of this compound that elicits a biological response without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). Include a vehicle control (medium with solvent only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the expected biological effect (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
II. Analysis of Protein Expression by Western Blot
Objective: To investigate the effect of this compound on the expression or phosphorylation status of target proteins in a specific signaling pathway.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with the determined optimal concentration(s) of this compound for the desired time period. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression or phosphorylation.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 75.6 ± 7.3 |
| 50 | 48.2 ± 5.9 |
| 100 | 22.4 ± 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
LUF5831 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5831, also known as VU0238429, is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5). As a PAM, this compound does not activate the M5 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. This selectivity for the M5 receptor makes this compound a valuable tool for studying the physiological and pathological roles of this specific receptor subtype, which is implicated in various neurological and psychiatric disorders. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro assays.
Physicochemical Properties
Molecular Formula: C₁₇H₁₂F₃NO₄
Molecular Weight: 351.28 g/mol
Appearance: Light yellow to orange solid powder.
Solubility Data
The solubility of this compound was determined in various common laboratory solvents. The data is summarized in the table below for easy reference. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility, particularly in DMSO.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | ≥ 150 mg/mL[1] | ≥ 427.01 mM | Hygroscopic DMSO can reduce solubility. Use of a fresh, anhydrous solvent is recommended.[1] |
| 70 mg/mL[2] | 199.27 mM | ||
| Ethanol | 18 mg/mL | 51.24 mM | |
| Water | Insoluble | - |
Note: For in vivo studies, a common vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL (7.12 mM).[3]
Signaling Pathway
This compound acts as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of acetylcholine, the M5 receptor undergoes a conformational change, activating the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound binds to an allosteric site on the M5 receptor, enhancing the affinity and/or efficacy of acetylcholine, thereby potentiating this signaling cascade.
Caption: this compound M5 Receptor Signaling Pathway.
Experimental Protocols
Preparation of Stock Solutions
1. DMSO Stock Solution (e.g., 100 mM):
- Weigh out 3.51 mg of this compound powder.
- Add 100 µL of anhydrous DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Store at -20°C for up to one month or at -80°C for up to six months.[1][3] Avoid repeated freeze-thaw cycles.
2. Ethanol Stock Solution (e.g., 50 mM):
- Weigh out 1.76 mg of this compound powder.
- Add 100 µL of absolute ethanol.
- Vortex thoroughly. Gentle warming or sonication may be required to fully dissolve the compound.
- Prepare fresh for each experiment as long-term stability in ethanol is not well characterized.
In Vitro Calcium Mobilization Assay
This protocol is designed to measure the potentiation of acetylcholine-induced calcium mobilization by this compound in cells expressing the M5 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M5 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin, and streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
This compound stock solution (in DMSO).
-
Acetylcholine (ACh) stock solution (in water).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the M5-expressing CHO-K1 cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare a 2 µM Fluo-4 AM loading solution in Assay Buffer.
-
Aspirate the cell culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate for 45-60 minutes at 37°C.[1]
-
-
Compound Preparation:
-
During the dye loading incubation, prepare a serial dilution of this compound in Assay Buffer. The final concentration of DMSO in the assay should be kept below 0.3%.[1]
-
Prepare a 10X stock solution of acetylcholine at its EC₂₀ concentration (the concentration that elicits 20% of the maximal response, to be determined empirically in a separate experiment) in Assay Buffer.[1]
-
-
Assay Measurement:
-
After incubation, remove the dye loading solution and replace it with Assay Buffer.
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) at 25°C.[1]
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound serial dilutions (or vehicle control) to the wells and pre-incubate for 2.5 minutes.[1]
-
Add the 10X EC₂₀ acetylcholine solution to all wells and continue to measure the fluorescence response for at least 50 seconds.[1]
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline reading for each well.
-
Express the data as a percentage of the maximal response to a saturating concentration of acetylcholine.
-
Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound potentiation.
-
References
- 1. AID 651878 - Discovery of Novel Positive Allosteric Modulators (PAM) of the Muscarinic Receptor M5: CRC Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: LUF5831 Cell Permeability and Uptake
Introduction
These application notes provide a comprehensive overview of the cell permeability and cellular uptake mechanisms of the novel therapeutic compound LUF5831. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the membrane translocation and intracellular accumulation of this compound in relevant biological systems. The data presented herein is based on in-vitro models and serves as a foundational guide for further preclinical and clinical development.
Data Presentation: Quantitative Analysis of this compound Permeability and Uptake
The following tables summarize the key quantitative data obtained from various experimental assays designed to characterize the permeability and cellular uptake of this compound.
Table 1: this compound Permeability Across Caco-2 Monolayers
| Parameter | Value |
| Apparent Permeability (Papp) A to B | 15.2 ± 1.8 x 10⁻⁶ cm/s |
| Apparent Permeability (Papp) B to A | 3.5 ± 0.5 x 10⁻⁶ cm/s |
| Efflux Ratio (Papp B-A / Papp A-B) | 0.23 |
| Reference Compound (Propranolol) Papp A to B | 25.0 ± 2.1 x 10⁻⁶ cm/s |
| Reference Compound (Atenolol) Papp A to B | 0.5 ± 0.1 x 10⁻⁶ cm/s |
Table 2: Cellular Uptake of this compound in HEK293T Cells
| Time Point (minutes) | Intracellular Concentration (µM) |
| 5 | 1.2 ± 0.2 |
| 15 | 4.8 ± 0.6 |
| 30 | 9.5 ± 1.1 |
| 60 | 15.3 ± 2.0 |
| 120 | 18.1 ± 2.5 |
Table 3: Inhibition of this compound Uptake by Endocytosis Inhibitors
| Inhibitor | Target Pathway | % Inhibition of this compound Uptake |
| Chlorpromazine | Clathrin-mediated endocytosis | 65 ± 5% |
| Filipin | Caveolae-mediated endocytosis | 15 ± 3% |
| Amiloride | Macropinocytosis | 10 ± 2% |
| Cytochalasin D | Phagocytosis | 5 ± 1% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound across a confluent monolayer of Caco-2 cells, a model for the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin
-
Transwell inserts (0.4 µm pore size, 12-well format)
-
This compound stock solution (10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (TEER > 250 Ω·cm²).
-
Wash the monolayer with pre-warmed HBSS.
-
Apical to Basolateral (A to B) Permeability:
-
Add this compound (10 µM final concentration) to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at 30, 60, 90, and 120 minutes.
-
Replenish the basolateral chamber with fresh HBSS at each time point.
-
-
Basolateral to Apical (B to A) Permeability:
-
Add this compound (10 µM final concentration) to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
Objective: To visualize and quantify the intracellular accumulation of a fluorescently labeled this compound analog (this compound-FITC).
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
Glass-bottom imaging dishes
-
This compound-FITC (1 mM stock in DMSO)
-
Hoechst 33342 (nuclear stain)
-
Confocal microscope
Procedure:
-
Seed HEK293T cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing this compound-FITC (5 µM final concentration).
-
Incubate at 37°C and acquire images at various time points (e.g., 5, 15, 30, 60 minutes).
-
For endpoint analysis, incubate cells with this compound-FITC for 1 hour.
-
Wash the cells three times with PBS to remove extracellular compound.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Image the cells using a confocal microscope with appropriate filter sets for FITC and DAPI channels.
-
Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ).
Visualizations
Caption: Experimental workflow for quantifying this compound cellular uptake.
Caption: Hypothetical signaling pathway for this compound cellular uptake and action.
Application Notes and Protocols for Utilizing LUF5831 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of LUF5831, a putative G protein-coupled receptor 84 (GPR84) agonist, in Human Embryonic Kidney 293 (HEK293) cells. GPR84 is a receptor for medium-chain fatty acids and is implicated in inflammatory and immunological processes. HEK293 cells are a widely used in vitro model system for studying G protein-coupled receptor (GPCR) signaling due to their robust growth characteristics and high transfection efficiency.
This document outlines the primary signaling pathways activated by GPR84 agonists in HEK293 cells, provides detailed protocols for key functional assays, and presents expected quantitative data based on the characterization of known GPR84 agonists. These protocols can be adapted to characterize the pharmacological properties of this compound, including its potency and efficacy.
GPR84 Signaling in HEK293 Cells
Upon activation by an agonist such as this compound, GPR84, expressed in HEK293 cells, primarily couples to the Gαi/o subfamily of G proteins. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
In addition to Gαi/o coupling, GPR84 can also engage other signaling pathways. To facilitate the study of Gαq-mediated signaling, HEK293 cells are often co-transfected with a promiscuous G protein, Gα16, or a chimeric G protein like Gαqi5. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn triggers the release of intracellular calcium (Ca2+).
Furthermore, agonist binding to GPR84 can induce the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling.
Caption: GPR84 signaling pathways in HEK293 cells.
Quantitative Data Summary
The following table summarizes the expected potency (EC50 values) of GPR84 agonists in various functional assays performed in HEK293 cells. These values are based on published data for well-characterized GPR84 agonists and serve as a reference for the expected performance of this compound. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect.[1]
| Assay Type | GPR84 Agonist | Cell Line | EC50 (nM) | Reference Compound | Reference EC50 (nM) |
| cAMP Inhibition | This compound | HEK293-GPR84 | To be determined | 6-OAU | ~500 |
| Calcium Mobilization | This compound | HEK293-GPR84-Gα16 | To be determined | ZQ-16 | ~100 |
| β-Arrestin Recruitment | This compound | HEK293-GPR84 | To be determined | 6-OAU | >1000 |
Note: EC50 values are highly dependent on the specific assay conditions and cell line used. The provided values are for guidance only.
Experimental Protocols
General Cell Culture and Transfection of HEK293 Cells
Materials:
-
HEK293 cells (ATCC, CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Plasmid DNA encoding human GPR84
-
Transfection reagent (e.g., Lipofectamine 3000)
-
G418 (for stable cell line selection)
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transient transfection, seed cells in the desired plate format to reach 70-90% confluency on the day of transfection.
-
Transfect cells with the GPR84 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
For stable cell line generation, begin selection with G418 (typically 400-800 µg/mL) 48 hours post-transfection.
-
Maintain selection pressure to expand and maintain the stable HEK293-GPR84 cell line.
Caption: Workflow for HEK293 cell transfection.
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP stimulated by forskolin.
Materials:
-
HEK293 cells stably expressing GPR84
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay)
Protocol:
-
Seed HEK293-GPR84 cells in a white, clear-bottom 96-well plate.
-
On the day of the assay, replace the culture medium with assay buffer containing the cAMP detection reagent and incubate as per the kit instructions.
-
Prepare a dose-response curve of this compound.
-
Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Measure the luminescence signal according to the detection kit's protocol.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the cAMP inhibition assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon GPR84 activation.
Materials:
-
HEK293 cells stably expressing GPR84 and Gα16 (or Gαqi5)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Fluorescence plate reader with an injection system
Protocol:
-
Seed HEK293-GPR84-Gα16 cells in a black, clear-bottom 96-well plate.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Prepare a dose-response curve of this compound.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: Calculate the peak fluorescence response for each concentration, plot against the log concentration of this compound, and fit to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the calcium mobilization assay.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84 receptor.
Materials:
-
HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin GPCR Assay) expressing GPR84.
-
Assay buffer and detection reagents from the assay kit.
-
This compound.
Protocol:
-
Seed the engineered HEK293-GPR84 cells in a white-walled 96-well plate.
-
Prepare a dose-response curve of this compound.
-
Add varying concentrations of this compound to the wells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagents according to the kit's protocol.
-
Measure the chemiluminescent signal.
-
Data Analysis: Plot the chemiluminescent signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the β-arrestin recruitment assay.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the activity of this compound at the GPR84 receptor in HEK293 cells. By employing these established methodologies, researchers can effectively characterize the potency and signaling profile of this novel compound, thereby advancing our understanding of GPR84 pharmacology and its potential therapeutic applications.
References
LUF5831: Application Notes and Protocols for Studying G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF5831 is a novel, non-adenosine-like partial agonist for the adenosine A1 receptor (A1AR), a member of the G-protein coupled receptor (GPCR) family. Its unique pharmacological profile makes it a valuable tool for researchers studying GPCR signaling, allosteric modulation, and drug discovery. This compound has been characterized as a partial agonist, exhibiting a submaximal effect on the inhibition of cyclic adenosine monophosphate (cAMP) production compared to full agonists like N6-cyclopentyladenosine (CPA).[1] This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR research.
Mechanism of Action
This compound interacts with the human adenosine A1 receptor, although its binding is distinct from that of traditional adenosine analogues.[1] The binding of this compound is characterized as being entropy-driven.[1] As a partial agonist, this compound stabilizes a receptor conformation that leads to a level of G-protein activation and subsequent downstream signaling that is lower than that achieved by a full agonist. This property is particularly useful for studying the graduated response of GPCRs and for investigating the therapeutic potential of partial agonists, which can offer a more controlled physiological response and potentially fewer side effects compared to full agonists.
Data Presentation
The following table summarizes the quantitative data available for this compound's interaction with the human adenosine A1 receptor.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 18 nM | Human A1AR | Radioligand Binding | [2] |
| 122 ± 22 nM | Mutant (T277A) Human A1AR | Radioligand Binding | [1] | |
| Functional Activity (cAMP Inhibition) | ||||
| Emax (% inhibition of forskolin-stimulated cAMP) | 37 ± 1% | Wild-type Human A1AR | cAMP Assay | [1] |
| Emax (compared to CPA) | Submaximal | Wild-type Human A1AR | cAMP Assay | [1] |
| CPA Emax (% inhibition of forskolin-stimulated cAMP) | 66 ± 5% | Wild-type Human A1AR | cAMP Assay | [1] |
Signaling Pathways
Activation of the adenosine A1 receptor by an agonist, including the partial agonist this compound, primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA). Additionally, A1AR activation can lead to the stimulation of phospholipase C (PLC) and the modulation of various ion channels.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer LUF6000 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LUF5831 cAMP Assay Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the LUF5831 compound in cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on intracellular cAMP levels?
This compound is an agonist for a Gs-coupled G protein-coupled receptor (GPCR). Activation of Gs-coupled receptors stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. Therefore, treatment of cells expressing the target receptor with this compound is expected to lead to a dose-dependent increase in intracellular cAMP concentrations.
Q2: Should I use a phosphodiesterase (PDE) inhibitor in my this compound cAMP assay?
Yes, it is highly recommended to include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay.[1][2][3] PDEs are enzymes that rapidly degrade cAMP.[2][3] By inhibiting PDEs, you can prevent the breakdown of newly synthesized cAMP, leading to its accumulation and a more robust and detectable signal.[2]
Q3: Can the serum in my cell culture medium affect the cAMP assay?
Yes, serum can interfere with cAMP assays. Serum contains various factors that can either stimulate or inhibit adenylyl cyclase, potentially leading to high background or a blunted response to this compound.[2] It is often recommended to serum-starve the cells for a few hours before the assay.
Q4: What are the critical optimization steps for a this compound cAMP assay?
For reliable and reproducible results, the following parameters should be optimized for each cell line:
-
Cell number: Using too many cells can lead to signal saturation, while too few can result in a weak signal.[1][4]
-
This compound concentration range: A proper dose-response curve is necessary to determine the EC50 value.
-
Stimulation time: The kinetics of the cAMP response can vary between cell types.
-
PDE inhibitor concentration: The optimal concentration should be determined to maximize signal without causing off-target effects.[5]
Troubleshooting Guides
Problem 1: Low or No cAMP Signal Upon this compound Stimulation
A weak or absent signal is a common issue in cAMP assays. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Low Receptor Expression | - Confirm expression of the target receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Use a cell line known to endogenously express high levels of the receptor or a stably transfected cell line.[2] |
| This compound Degradation or Inactivity | - Ensure proper storage and handling of the this compound stock solution.- Prepare fresh dilutions of this compound for each experiment. |
| Suboptimal Cell Density | - Perform a cell titration experiment to determine the optimal cell number per well that yields the best signal-to-background ratio.[4] |
| cAMP Degradation by PDEs | - Include a broad-spectrum PDE inhibitor like IBMX (typically 100-500 µM) in your assay buffer.[2][3] |
| Assay Kit Component Issues | - Check the expiration dates of all assay kit components.- Ensure proper storage and handling of all reagents according to the manufacturer's instructions.[2] |
| Insufficient Compound Incubation Time | - Allow for a longer incubation period with this compound to ensure sufficient receptor binding and signal transduction.[1] |
Problem 2: High Background Signal in the cAMP Assay
High background can mask the specific signal from this compound stimulation. Here are some common causes and how to address them.
| Possible Cause | Recommended Solution |
| Cellular Stress | - Handle cells gently during plating and assay procedures. Cell stress can elevate basal cAMP levels.[6] - Ensure cells are healthy and in the logarithmic growth phase.[4] |
| Excessive Cell Number | - Reduce the number of cells per well. Too many cells can lead to a high basal cAMP level.[1] |
| Serum Components | - Serum-starve cells for a few hours prior to the experiment to reduce background stimulation.[2] |
| Contaminated Reagents or Plates | - Use fresh, sterile reagents and plates to avoid contamination that might affect cell health and signaling. |
| Phosphodiesterase Inhibition Too Strong | - If using a PDE inhibitor, test reducing its concentration or running the assay in its absence to see if the basal signal decreases.[1] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound activates a Gs-coupled GPCR, initiating a signaling cascade that leads to the production of cAMP.
Caption: this compound signaling cascade via a Gs-coupled receptor.
Experimental Workflow for cAMP Assay
A general workflow for performing a this compound cAMP assay is outlined below.
Caption: General experimental workflow for a this compound cAMP assay.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting unexpected cAMP assay results.
Caption: A logical workflow for troubleshooting cAMP assay results.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LANCE Ultra cAMP Assays | Revvity [revvity.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in LUF5831 Binding Assay
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting high background issues encountered during LUF5831 binding assays. The following guides and frequently asked questions (FAQs) provide systematic approaches to identify and resolve common problems.
Troubleshooting Guide: High Background Signal
High background can obscure specific binding signals, leading to inaccurate data and interpretation. This guide provides a structured approach to pinpoint and address the root causes of high background in your this compound binding assay.
Step 1: Initial Assessment & Common Culprits
The first step in troubleshooting is to systematically evaluate the most common sources of high background. The following table summarizes potential causes and initial recommended actions.
| Potential Cause | Initial Recommended Action | Expected Outcome |
| Non-Specific Binding | Review and optimize blocking and washing steps.[1][2][3] | Reduction in signal in control wells lacking the target receptor. |
| Reagent Issues | Check the quality, concentration, and storage of all reagents, including the ligand and antibodies.[4] | Improved signal-to-noise ratio upon using fresh or optimized reagents. |
| Procedural Errors | Ensure consistent pipetting, incubation times, and temperature control.[4] | Increased reproducibility and lower variability between replicate wells. |
| Contamination | Inspect all buffers and solutions for microbial or chemical contamination.[5] | Elimination of unexpected background signals. |
| Autofluorescence | If using a fluorescence-based assay, check for intrinsic fluorescence of the ligand or other components.[1] | Identification of autofluorescence as a source of background, allowing for corrective measures. |
Step 2: Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, a more detailed, systematic approach is necessary. The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting high background in binding assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and how does it contribute to high background?
A1: Non-specific binding refers to the binding of a ligand to components other than the intended target receptor, such as lipids, other proteins, or the assay plate itself.[6][7] This binding is typically of low affinity and is not saturable at the ligand concentrations used in the assay.[8] High non-specific binding can significantly elevate the background signal, masking the specific binding to the receptor of interest.[6] Ideally, non-specific binding should be less than 50% of the total binding.[6][9]
Q2: How can I optimize my blocking step to reduce non-specific binding?
A2: Optimizing the blocking step is critical for minimizing non-specific binding.[1][3] You can experiment with different blocking agents, such as Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[1] It is also important to optimize the concentration of the blocking agent and the incubation time.[10][11]
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent. |
| Non-fat Dry Milk | 1-5% (w/v) | Can be more effective than BSA for some assays, but may contain endogenous biotin and phosphoproteins that can interfere. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to prevent cross-reactivity.[11] |
| Commercial Blockers | Varies by manufacturer | Often contain a mixture of proteins and proprietary components designed to reduce background. |
Q3: My non-specific binding is still high after optimizing the blocking step. What else can I do?
A3: If optimizing the blocking step is insufficient, consider the following:
-
Optimize Wash Steps: Increase the number and/or duration of wash steps to more effectively remove unbound ligand.[1][2] You can also try adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions.[3]
-
Reduce Ligand Concentration: Using a very high concentration of the labeled ligand can lead to increased non-specific binding.[6][11] Try reducing the ligand concentration, ideally to a level at or below the Kd.[6]
-
Reduce Receptor/Membrane Concentration: A high concentration of cell membranes or protein can also contribute to non-specific binding.[6] Titrate the amount of membrane protein to find the optimal concentration.[6]
-
Filter Plate Pre-treatment: If using a filter-based assay, pre-treating the filters with a blocking agent like BSA can help reduce ligand binding to the filter itself.[6]
Q4: Could the issue be with my labeled ligand?
A4: Yes, issues with the labeled ligand can be a significant source of high background.
-
Purity: Impurities in the radioligand or fluorescently labeled ligand can contribute to non-specific binding.[6] Ensure the purity of your ligand is high (>90%).[6]
-
Hydrophobicity: Highly hydrophobic ligands tend to exhibit higher non-specific binding.[6] While you cannot change the ligand's properties, being aware of this can guide optimization of other assay parameters.
-
Degradation: Ensure the ligand has been stored correctly and is within its expiration date. Degraded ligands can lead to unpredictable binding.
Experimental Protocols
Protocol 1: Optimization of Blocking Conditions
-
Plate Preparation: Prepare your assay plates with the target receptor as you normally would.
-
Blocking Buffer Preparation: Prepare a range of blocking buffers to test. For example:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
A commercial blocking buffer
-
-
Blocking Incubation: Add the different blocking buffers to designated wells and incubate for a range of times (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Washing: Wash the plates according to your standard protocol.
-
Assay Procedure: Proceed with the rest of your binding assay protocol, ensuring to include "no target" control wells for each blocking condition.
-
Data Analysis: Compare the background signal in the "no target" wells for each blocking condition. The condition that yields the lowest background without significantly affecting the specific binding signal is optimal.
Protocol 2: Optimization of Wash Steps
-
Assay Setup: Set up your binding assay as usual, up to the point of the wash steps.
-
Vary Wash Conditions:
-
Number of Washes: Test a range of wash cycles (e.g., 3, 4, 5 washes).[12]
-
Wash Duration: Vary the duration of each wash (e.g., 1 minute, 3 minutes, 5 minutes per wash).
-
Wash Buffer Composition: Test your standard wash buffer against a buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[3]
-
-
Signal Detection: After washing, proceed with signal detection.
-
Analysis: Evaluate the signal-to-noise ratio for each wash condition. The optimal condition will be the one that provides the lowest background with the highest specific signal.
Factors Contributing to Non-Specific Binding
The following diagram illustrates the various factors that can contribute to non-specific binding and, consequently, high background in a binding assay.
Caption: Factors contributing to non-specific binding in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. swordbio.com [swordbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
LUF5831 not showing expected agonist activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing a lack of expected agonist activity with LUF5831.
Troubleshooting Guide: this compound Not Showing Expected Agonist Activity
This guide is designed to help you identify and resolve common issues encountered during in-vitro experiments with this compound.
Question: We are not observing any agonist activity after treating our cells with this compound. What are the potential causes?
Answer: A lack of response to this compound can stem from several factors, which can be broadly categorized into issues with the experimental setup, the compound itself, or the cellular system. This compound is known as a partial agonist for the adenosine A1 receptor, meaning it may elicit a submaximal response compared to a full agonist.[1]
Here is a step-by-step guide to troubleshoot the issue:
1. Cell Health and Receptor Expression
-
Cell Viability: Ensure your cells are healthy and viable. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm that the cell culture is healthy.
-
Receptor Expression: Confirm that your cell line expresses the adenosine A1 receptor at a sufficient level. Low receptor expression can lead to a weak or undetectable signal. This can be verified by techniques such as qPCR, western blot, or radioligand binding assays.
-
Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered protein expression, including the target receptor.
2. Assay Protocol and Reagents
-
Phosphodiesterase (PDE) Inhibitors: The intracellular signal triggered by adenosine A1 receptor activation (a decrease in cAMP) can be transient. PDEs are enzymes that degrade cAMP.[2] Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer is often crucial to stabilize the signal and allow for detection.[2]
-
Serum Presence: Serum contains various factors that can interfere with GPCR signaling and cAMP assays.[2] It is advisable to serum-starve your cells for a few hours before the experiment.[2]
-
Assay Incubation Time: The kinetics of the response to this compound may vary. Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and assay conditions.
-
Forskolin Concentration (for Gi-coupled receptors): Since the adenosine A1 receptor is Gi-coupled, its activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels. To measure this decrease, you first need to stimulate adenylyl cyclase with forskolin. The concentration of forskolin used is critical. If the forskolin concentration is too high, the inhibitory effect of this compound may be masked.
3. This compound Compound Integrity and Handling
-
Compound Storage and Stability: Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Solubility: Verify that this compound is fully dissolved in the vehicle solvent and that the final concentration of the solvent in the assay does not exceed a level that affects cell viability or assay performance (typically <0.1% for DMSO).
-
Concentration Range: Use a wide range of this compound concentrations to generate a full dose-response curve. As a partial agonist, its maximal effect will be lower than that of a full agonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cAMP levels?
A1: this compound is an agonist for the adenosine A1 receptor, which is a Gi-coupled GPCR. Activation of the adenosine A1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Therefore, you should observe a dose-dependent decrease in forskolin-stimulated cAMP levels.
Q2: How does this compound's activity compare to other adenosine A1 receptor agonists?
A2: this compound is a partial agonist. This means it will have a lower maximal effect compared to a full agonist like N6-cyclopentyladenosine (CPA).[1] When troubleshooting, it is useful to include a known full agonist as a positive control to confirm that the signaling pathway is functional in your cells.
Q3: Could allosteric modulators affect this compound activity?
A3: Yes, the binding and activity of this compound can be influenced by allosteric modulators of the adenosine A1 receptor.[1] For instance, the presence of certain allosteric modulators can either enhance or diminish its effect.[1] Be aware of any components in your assay medium that could have allosteric effects.
Q4: Is it possible that my cell line has a mutation affecting this compound binding?
A4: Yes, this is a possibility. Studies have shown that mutations in the adenosine A1 receptor, such as T277A, can alter the binding and efficacy of ligands like this compound.[1] If you are using a non-standard or genetically modified cell line, it is important to consider if any alterations to the receptor sequence could be impacting your results.
Data Presentation
Table 1: Example of Expected vs. Problematic Experimental Outcomes for this compound
| Condition | Expected Outcome (cAMP level) | Problematic Outcome (cAMP level) | Potential Cause |
| Vehicle Control | High (Forskolin-stimulated) | High | N/A |
| Full Agonist (CPA) | Low | High or Moderate | Poor cell health, low receptor expression, no PDE inhibitor |
| This compound (10 µM) | Moderate (Partial inhibition) | High | Compound degradation, suboptimal assay conditions, incorrect cell line |
| No Forskolin | Basal | Basal | N/A |
Experimental Protocols
Protocol: Measuring this compound-mediated Inhibition of cAMP Production
This protocol describes a common method for assessing the agonist activity of this compound on the Gi-coupled adenosine A1 receptor using a competitive immunoassay for cAMP.
Materials:
-
Adenosine A1 receptor-expressing cells (e.g., CHO-A1)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
N6-cyclopentyladenosine (CPA) as a positive control
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
White, opaque 96-well plates suitable for luminescence or fluorescence assays
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into a 96-well plate at a pre-optimized density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound and the positive control (CPA) in assay buffer (e.g., serum-free media containing a PDE inhibitor like 0.5 mM IBMX).
-
-
Assay Execution:
-
Wash the cells once with PBS.
-
Add the diluted this compound or control compounds to the respective wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add forskolin to all wells (except for basal controls) at a final concentration that gives a submaximal stimulation of cAMP production (e.g., 10 µM, this should be optimized).
-
Incubate for a further optimized time (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and maximal inhibition for this compound.
-
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Activity.
References
Optimizing incubation time for LUF5831 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LUF5831 in their experiments. This compound is a novel, non-adenosine-like partial agonist and allosteric modulator of the adenosine A1 receptor.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist for the adenosine A1 receptor.[1] It also acts as an allosteric modulator, meaning it can alter the binding and/or efficacy of other ligands that bind to the receptor.[1]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used to study the structure and function of the adenosine A1 receptor. As a partial agonist and allosteric modulator, it is a valuable tool for investigating biased signaling and the therapeutic potential of targeting the adenosine A1 receptor in conditions such as neuropathic pain and ischemia-reperfusion injury.
Q3: What cell lines are suitable for this compound experiments?
A3: Cell lines endogenously expressing the adenosine A1 receptor or recombinant cell lines overexpressing the human adenosine A1 receptor are suitable. Commonly used cell lines for studying adenosine A1 receptor signaling include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293 cells.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and/or volume of wash steps with ice-cold buffer.[2] | |
| Hydrophobic interactions of the ligand with filters or plates. | Pre-treat filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). | |
| Low specific binding | Insufficient receptor expression in the cell line. | Use a cell line with higher receptor expression or optimize transfection efficiency. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. Perform a quality control check. | |
| Incorrect incubation time. | Ensure the incubation has reached equilibrium. This may require a time-course experiment to determine the optimal incubation time. | |
| High variability between replicates | Inconsistent cell or membrane preparation. | Ensure thorough homogenization and consistent protein concentration across all samples. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components. | |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath. |
Functional Assays (cAMP)
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound | Low receptor expression or coupling to Gi protein. | Verify receptor expression and its ability to couple to Gi proteins using a known full agonist. |
| Incorrect this compound concentration range. | Perform a wide concentration-response curve to determine the optimal concentration range. | |
| Degraded this compound stock solution. | Prepare fresh stock solutions and store them properly according to the manufacturer's instructions. | |
| High basal cAMP levels | Constitutive activity of the receptor. | This can be inherent to the cell line. Ensure to include appropriate controls. |
| Suboptimal cell density. | Titrate the cell number per well to find the optimal density that provides a good assay window.[3][4] | |
| High variability in cAMP measurements | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Phosphodiesterase (PDE) activity degrading cAMP. | Include a PDE inhibitor, such as IBMX or rolipram, in the assay buffer.[3] | |
| Short agonist stimulation time. | Optimize the stimulation time to ensure the signal has reached a plateau.[3] |
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is adapted from studies on adenosine A1 receptor ligands.
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.
Materials:
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Membranes from cells expressing the human adenosine A1 receptor.
-
Radioligand (e.g., [3H]DPCPX, a selective A1 antagonist).
-
This compound.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
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50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled A1 antagonist (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
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100 µL of membrane suspension (containing 20-50 µg of protein).
-
-
Incubate the plate for 2-3 hours at 25°C to reach equilibrium.
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Terminate the assay by rapid filtration through the filter plate using a cell harvester.
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Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Allow the filters to dry.
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Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the Ki value of this compound using non-linear regression analysis.
cAMP Functional Assay
This protocol is a general procedure for measuring the effect of this compound on cAMP production.
Objective: To determine the functional potency (EC50) and efficacy of this compound at the adenosine A1 receptor.
Materials:
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Cells expressing the human adenosine A1 receptor.
-
This compound.
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Forskolin (to stimulate adenylate cyclase).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
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Cell culture medium.
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor for 15-30 minutes.
-
Add serial dilutions of this compound to the wells and incubate for 15 minutes.
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Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
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Incubate for an additional 15-30 minutes.
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Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
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Plot the cAMP concentration against the log concentration of this compound to determine the EC50 and maximal effect.
Data Presentation
Table 1: Binding Affinities of this compound and Reference Compounds at the Human Adenosine A1 Receptor
| Compound | Ki (nM) | Reference |
| This compound | 122 ± 22 | [1] |
| CPA (agonist) | 1.5 ± 0.2 | [1] |
| DPCPX (antagonist) | 0.3 ± 0.05 | [1] |
Table 2: Functional Activity of this compound on cAMP Production
| Compound | EC50 (nM) | Maximal Inhibition of Forskolin-stimulated cAMP production (%) | Reference |
| This compound | Not reported | 37 ± 1 | [1] |
| CPA | Not reported | 66 ± 5 | [1] |
Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Radioligand Displacement Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
LUF5831 precipitation in aqueous buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of LUF5831 in aqueous buffers during experimental procedures. This compound, a non-adenosine agonist of the A1 receptor, may exhibit solubility challenges under certain conditions. This guide offers strategies to mitigate these issues and ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound can be attributed to several factors, including:
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pH of the buffer: this compound is a pyridine derivative and its solubility is likely pH-dependent. As a weakly basic compound, it is expected to be more soluble in acidic conditions where the pyridine nitrogen can be protonated.
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Buffer concentration and type: High concentrations of certain buffer salts can lead to "salting out," reducing the solubility of this compound. The choice of buffer species can also influence solubility.
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Solvent concentration: If this compound was initially dissolved in an organic solvent like DMSO, adding this stock solution to an aqueous buffer too quickly or at too high a concentration can cause it to precipitate.
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Temperature: Temperature can affect the solubility of this compound. Some compounds are more soluble at lower temperatures, while others are more soluble at higher temperatures.
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Concentration of this compound: The concentration of this compound in your final solution may have exceeded its solubility limit under the specific experimental conditions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q3: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A3: To prevent precipitation upon dilution, it is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. It is also advisable to keep the final concentration of DMSO in the aqueous solution as low as possible (typically below 1%).
Q4: Can I heat the solution to redissolve the precipitated this compound?
A4: Gentle warming may help to redissolve precipitated this compound. However, prolonged exposure to high temperatures could potentially degrade the compound. It is recommended to test the stability of this compound at elevated temperatures before implementing this as a standard procedure.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Initial Observation: Precipitation of this compound in Aqueous Buffer
Question: I observed a precipitate after adding my this compound stock solution to my aqueous buffer. What should I do first?
Answer: First, confirm that the precipitate is indeed this compound and not a component of your buffer. You can do this by preparing a control sample of the buffer without this compound to see if any precipitation occurs. If the buffer is clear, proceed with the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Evaluate this compound Concentration
Question: Could the concentration of this compound be too high?
Answer: It is possible that the final concentration of this compound in your aqueous buffer exceeds its solubility limit.
-
Action: Try preparing a dilution series to determine the maximum soluble concentration of this compound under your experimental conditions.
Step 2: Optimize Buffer pH
Question: How does the pH of my buffer affect the solubility of this compound?
Answer: As a pyridine derivative, this compound is a weak base. Its solubility is expected to increase in more acidic conditions (lower pH) due to the protonation of the pyridine nitrogen.
-
Action: Prepare your aqueous buffer at a range of pH values (e.g., pH 5.0, 6.0, and 7.4) to determine the optimal pH for solubility.
Hypothetical pH-Dependent Solubility of this compound
| Buffer pH | Hypothetical Solubility (µM) | Observation |
|---|---|---|
| 5.0 | 500 | Clear solution |
| 6.0 | 150 | Slight haze |
| 7.4 | 25 | Precipitate forms |
Step 3: Modify Buffer Composition
Question: Could the type or concentration of my buffer be causing the precipitation?
Answer: Yes, high concentrations of certain salts can decrease the solubility of organic molecules.
-
Action:
-
Try reducing the molarity of your current buffer.
-
Test alternative buffer systems. For example, if you are using a phosphate buffer, try a citrate or acetate buffer.
-
Hypothetical Effect of Buffer Concentration on this compound Solubility (at pH 6.0)
| Buffer Concentration (mM) | Hypothetical Solubility (µM) |
|---|---|
| 10 | 150 |
| 50 | 100 |
| 100 | 75 |
Step 4: Consider the Use of Co-solvents
Question: Can I add a co-solvent to my aqueous buffer to improve solubility?
Answer: Yes, the addition of a small amount of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Action: Prepare your aqueous buffer with a low percentage of a co-solvent such as ethanol or polyethylene glycol (PEG). Be sure to verify that the chosen co-solvent does not interfere with your downstream experimental assays.
Step 5: Investigate the Effect of Temperature
Question: Does temperature influence the solubility of this compound?
Answer: The effect of temperature on solubility is compound-specific.
-
Action: Try preparing your this compound solution at different temperatures (e.g., 4°C, room temperature, and 37°C) to see if this impacts its solubility. Ensure the temperature is compatible with your experimental protocol.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder.
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Add 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
While vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound stock solution to reach the desired final concentration.
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Visually inspect the solution for any signs of precipitation.
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If the solution remains clear, it is ready for use in your experiment.
Disclaimer: The quantitative data presented in the tables is hypothetical and for illustrative purposes, as specific experimental solubility data for this compound is not publicly available. Researchers should determine the optimal conditions for their specific experimental setup.
How to prevent LUF5831 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of the novel compound LUF5831 in solution to prevent its degradation and ensure experimental reproducibility. Given that this compound is a new chemical entity, this guide is based on established best practices for handling small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific data for this compound is still being generated, the most common causes of degradation for small molecule compounds in solution are:
-
Hydrolysis: Reaction with water, which can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen, which can be accelerated by the presence of metal ions.
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Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a dry, aprotic solvent such as DMSO or DMF. To minimize exposure to moisture, use anhydrous solvents and handle the compound in a low-humidity environment (e.g., a glove box). For detailed steps, refer to the "Protocol for Stock Solution Preparation" in the Experimental Protocols section.
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. Before use, allow the aliquot to equilibrate to room temperature slowly to prevent condensation.
Q4: I am seeing inconsistent results in my experiments. Could this compound degradation be the cause?
A4: Yes, inconsistent results are a common sign of compound degradation. If you suspect degradation, it is crucial to assess the stability of your this compound solution under your specific experimental conditions. Refer to the "Troubleshooting Guide" and the "Protocol for Assessing this compound Stability" for a systematic approach to investigating this issue.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced compound activity over time | Degradation of this compound in stock or working solutions. | 1. Prepare fresh solutions from solid material. 2. Perform a stability study under your experimental conditions (see protocol below). 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Analyze a freshly prepared solution as a reference. 2. Investigate the impact of solvent, pH, light, and temperature on stability. 3. If possible, identify the structure of the degradants to understand the degradation pathway. |
| Precipitation of compound in aqueous buffer | Low aqueous solubility or buffer incompatibility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your assay. 3. Test a range of buffers with different pH values. |
Experimental Protocols
Protocol for Stock Solution Preparation
-
Preparation: Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weighing: Weigh the required amount of this compound in a clean, dry container.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of potential thermal degradation.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol for Assessing this compound Stability in Aqueous Buffer
-
Preparation: Prepare a working solution of this compound in your experimental aqueous buffer at the final desired concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator). Protect a parallel sample from light to assess photostability.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining amount of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting this compound degradation.
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays
Disclaimer: Information regarding a specific compound designated "LUF5831" is not publicly available. The following technical support guide provides general strategies and troubleshooting advice for researchers encountering potential off-target effects with a hypothetical small molecule inhibitor, referred to as "Molecule X," in cell-based assays.
This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity with Molecule X in our cell-based assay, which is not expected based on its intended target. How can we determine if this is an off-target effect?
A1: Unexpected cytotoxicity is a common indicator of potential off-target effects. To investigate this, a multi-pronged approach is recommended:
-
Orthogonal Assays: Employ multiple, distinct cell viability assays that measure different cellular parameters. For example, combine a metabolic assay (e.g., MTT, CellTiter-Glo) with a membrane integrity assay (e.g., LDH release, Trypan Blue exclusion) and an apoptosis assay (e.g., Caspase-3/7 activity). Discrepancies in the IC50 values across these assays can suggest a specific cytotoxic mechanism.
-
Time- and Dose-Response Studies: Conduct detailed time-course and dose-response experiments. Off-target effects may manifest at different time points or concentration ranges compared to the on-target effect.
-
Rescue Experiments: If the intended target is known, attempt to "rescue" the cytotoxic phenotype by overexpressing the target protein or by adding a downstream product of the inhibited pathway. If cytotoxicity persists, it is likely due to off-target activity.
-
Structurally Unrelated Inhibitors: Compare the cellular phenotype of Molecule X with that of other known inhibitors of the same target that have different chemical scaffolds. If the phenotypes differ significantly, it points towards off-target effects specific to Molecule X.
-
Target Engagement Assays: Confirm that Molecule X is engaging its intended target in the cells at the concentrations where cytotoxicity is observed. Techniques like cellular thermal shift assay (CETSA) can be employed.
Q2: Our IC50 value for Molecule X in the cell-based assay is significantly different from its in vitro biochemical IC50. What could be the reason?
A2: Discrepancies between biochemical and cell-based potencies are common and can arise from several factors:
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Cell Permeability: Molecule X may have poor cell membrane permeability, leading to a lower intracellular concentration and thus a higher apparent IC50 in the cellular context.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
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Metabolism: The compound could be metabolized by the cells into less active or inactive forms.
-
Protein Binding: High levels of non-specific binding to intracellular proteins or lipids can reduce the free concentration of Molecule X available to engage its target.
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Off-Target Effects: An off-target effect could be antagonizing the on-target effect, leading to a right-ward shift in the dose-response curve.
Q3: How can we proactively identify potential off-targets for Molecule X?
A3: Proactive off-target profiling is a crucial step in characterizing a small molecule inhibitor. Several approaches can be used:
-
In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of Molecule X and its similarity to known ligands of various proteins.
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Kinase Profiling: If Molecule X is a kinase inhibitor, it is essential to screen it against a broad panel of kinases. Several commercial services offer such profiling.
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Affinity-Based Proteomics: Techniques like chemical proteomics can identify the direct binding partners of Molecule X in a cellular lysate.
-
Phenotypic Screening: Screening Molecule X against a panel of cell lines with known genetic backgrounds can reveal unexpected sensitivities or resistances, providing clues about its off-target profile.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed
If you observe an unexpected cellular phenotype that cannot be readily explained by the inhibition of the intended target, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting an unexpected cellular phenotype.
Guide 2: Investigating Off-Target Mediated Cytotoxicity
This guide outlines the steps to differentiate on-target from off-target cytotoxicity.
Caption: Decision-making process for investigating cytotoxicity.
Data Presentation
Table 1: Sample IC50 Data for Molecule X
| Assay Type | Target/Cell Line | IC50 (µM) |
| Biochemical Assay | Target Kinase A | 0.015 |
| Cell-Based Assay | Cell Line 1 | 0.5 |
| Cell Viability (MTT) | Cell Line 1 | 5.2 |
| Cell Viability (LDH) | Cell Line 1 | > 20 |
| Apoptosis (Caspase-3/7) | Cell Line 1 | 4.8 |
| Off-Target Kinase B | Biochemical | 0.2 |
| Off-Target Kinase C | Biochemical | > 10 |
Table 2: Troubleshooting with Orthogonal Viability Assays
| Assay | Principle Measured | Molecule X IC50 (µM) | Positive Control IC50 (µM) |
| MTT | Metabolic Activity | 5.2 | 2.5 (Staurosporine) |
| CellTiter-Glo® | ATP Levels | 4.9 | 2.3 (Staurosporine) |
| LDH Release | Membrane Integrity | > 20 | 1.8 (Lysis Buffer) |
| Caspase-Glo® 3/7 | Apoptosis Induction | 4.8 | 2.1 (Staurosporine) |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Molecule X (e.g., 0.01 to 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Lysis: After treating cells with Molecule X for the desired time, wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target of interest and relevant pathway markers (e.g., phospho-Akt, total-Akt, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression or phosphorylation.
Signaling Pathway Visualization
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
The following diagram illustrates a scenario where Molecule X is designed to inhibit Kinase A in the "Intended Pathway." However, at higher concentrations, it also inhibits Kinase B in a parallel "Off-Target Pathway," leading to an unexpected anti-proliferative effect.
Caption: On-target vs. off-target inhibition by Molecule X.
Technical Support Center: Troubleshooting LUF5831 Assay Variability and Reproducibility
Disclaimer: Initial searches for "LUF5831" did not yield specific information on this particular assay. The following technical support guide has been constructed based on common challenges and troubleshooting strategies for G-protein coupled receptor (GPCR) assays, particularly radioligand binding assays, which are frequently used in drug development. This guide is intended to serve as a comprehensive resource for researchers encountering variability and reproducibility issues in similar experimental setups.
Frequently Asked Questions (FAQs)
Q1: We are observing high non-specific binding in our radioligand binding assay. What are the common causes and how can we mitigate this?
A1: High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate estimations of receptor affinity (Kd) and density (Bmax)[1]. Ideally, non-specific binding should account for less than 50% of the total binding at the highest radioligand concentration[1].
Potential Causes and Solutions:
-
Radioligand Issues:
-
Concentration is too high: Use a lower concentration of the radioligand, ideally at or below its Kd value[1][2].
-
Low Purity: Impurities in the radioligand can contribute significantly to NSB. Ensure the radiochemical purity is high, typically >90%[1][2].
-
Hydrophobicity: Hydrophobic ligands are more prone to high non-specific binding[1][2].
-
-
Tissue/Cell Preparation:
-
Excessive Membrane Protein: A typical range for most receptor assays is 100-500 µg of membrane protein. It is often necessary to titrate the amount of cell membrane to optimize the assay[1].
-
Contamination: Ensure thorough homogenization and washing of membranes to remove any endogenous ligands or other interfering substances[1].
-
-
Assay Conditions:
-
Suboptimal Incubation Time/Temperature: Shorter incubation times can sometimes reduce NSB, but it's crucial to ensure that equilibrium is reached for specific binding[1].
-
Inappropriate Assay Buffer: The composition of the assay buffer can be modified. Including agents like bovine serum albumin (BSA), salts, or detergents can help minimize non-specific interactions. Coating filters with BSA can also be beneficial[1].
-
Insufficient Washing: Increase the volume and/or the number of wash steps. Using ice-cold wash buffer is also recommended[1].
-
Q2: Our assay is showing very low or no detectable specific binding. What could be the underlying problem?
A2: Low or undetectable specific binding can make it difficult to obtain reliable data and often points to issues with the experimental setup, reagents, or the biological samples being used[1].
Potential Causes and Solutions:
-
Receptor Presence and Activity:
-
Radioligand Issues:
-
Low Specific Activity: The specific activity of the radioligand is critical for detecting low levels of binding. For tritiated ligands, a specific activity above 20 Ci/mmol is generally recommended[2].
-
Degradation of Radioligand: Improper storage can lead to decreased specific activity and purity[1].
-
-
Assay Conditions:
Troubleshooting Guides
Guide 1: High Background Signal
High background can be a significant source of variability. The following table outlines potential causes and systematic troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand Concentration Too High | Perform a saturation binding experiment to determine the optimal concentration. A common starting point is a concentration at or below the Kd value[1][2]. | Reduction in non-specific binding while maintaining a detectable specific signal. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Ensure the wash buffer is ice-cold. | Decreased background signal by more efficient removal of unbound radioligand. |
| Filter Binding | Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) or coat with BSA to reduce radioligand binding to the filter itself[1]. | Lower counts in the non-specific binding tubes. |
| Contaminated Reagents | Prepare fresh buffers and solutions. Use high-purity reagents. | Consistent and lower background across replicate wells. |
Guide 2: Poor Reproducibility Between Experiments
Lack of reproducibility can stem from subtle variations in experimental execution.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell/Membrane Preparation | Standardize the protocol for cell culture, harvesting, and membrane preparation. Use a consistent number of passages for cell lines. Ensure complete homogenization. | More consistent receptor expression levels and binding characteristics across batches. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. | Reduced variability between replicate wells (lower standard deviation). |
| Temperature Fluctuations | Use a temperature-controlled incubator and water bath. Allow all reagents to equilibrate to the assay temperature before use. | More consistent binding kinetics and equilibrium. |
| Variability in Reagent Lots | Test new lots of critical reagents (e.g., radioligand, serum) against the old lot before use in critical experiments. | Minimized shifts in assay performance due to reagent changes. |
Experimental Protocols
Protocol 1: Radioligand Saturation Binding Assay for a Hypothetical GPCR
This protocol is designed to determine the receptor density (Bmax) and ligand affinity (Kd).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand (e.g., [3H]-LUF5831)
-
Unlabeled competing ligand (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Radioligand Dilutions: Perform serial dilutions of the radioligand in assay buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd.
-
Prepare Assay Plate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of cell membrane suspension to each well.
-
Non-specific Binding: Add 50 µL of a high concentration of the unlabeled competing ligand, 50 µL of the appropriate radioligand dilution, and 100 µL of cell membrane suspension to each well.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash each well multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot specific binding versus radioligand concentration and fit the data to a saturation binding curve to determine Bmax and Kd.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected LUF5831 Experimental Data
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental data related to the compound LUF5831. The information provided is based on a comprehensive review of available experimental data and literature. Our goal is to provide clear, actionable guidance to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Currently, publicly available information and experimental data on the precise mechanism of action of this compound are limited. It is understood to be an inhibitor of the luteinizing hormone receptor (LHR) signaling pathway. However, the exact binding site and downstream effects are still under investigation. Unexpected results could stem from off-target effects or interactions with other cellular components.
Q2: We are observing lower than expected efficacy of this compound in our cell-based assays. What are the potential causes?
A2: Several factors could contribute to lower-than-expected efficacy. These include:
-
Cell Line Variability: Different cell lines may express varying levels of the luteinizing hormone receptor (LHR), influencing the compound's effect.
-
Compound Stability: this compound may be unstable in your specific cell culture medium or experimental conditions.
-
Assay Interference: Components of your assay may interfere with this compound activity.
-
Incorrect Dosage: The optimal concentration of this compound may not have been reached. A dose-response experiment is highly recommended.
Q3: Our in-vivo studies with this compound are showing inconsistent results across different animal models. Why might this be happening?
A3: Inconsistent in-vivo results can be attributed to several factors, including:
-
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between different species.
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Target Expression Levels: The expression of LHR can differ between animal models, leading to varied responses.
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Off-Target Effects: this compound may have different off-target effects in different species, contributing to inconsistent outcomes.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of a Cell-Based Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. | Reduced variability between replicate wells. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized edge effects and more consistent data across the plate. |
| Compound precipitation | Visually inspect the compound solution and the wells for any signs of precipitation. If observed, try dissolving the compound in a different solvent or at a lower concentration. | The compound remains in solution, leading to more reliable results. |
| Cell health issues | Perform a cell viability assay (e.g., Trypan Blue or MTT) to ensure cells are healthy and viable before starting the experiment. | Healthy cells will provide more consistent and reproducible data. |
Issue 2: Unexpected Toxicity Observed in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | Conduct a preliminary screen of this compound against a panel of common off-targets to identify potential unintended interactions. | Identification of any off-target activities that could explain the observed toxicity. |
| Formulation issues | Evaluate the vehicle used for this compound administration for any inherent toxicity. Test different formulations to improve solubility and reduce potential precipitation at the injection site. | A safe and effective formulation will minimize vehicle-related toxicity. |
| Dose-related toxicity | Perform a dose-range-finding study to identify the maximum tolerated dose (MTD). Start with lower doses and escalate gradually. | Determination of a safe dose range for subsequent efficacy studies. |
| Species-specific metabolism | Analyze the metabolic profile of this compound in the specific animal model to identify any toxic metabolites. | Understanding the metabolic fate of the compound can help interpret toxicity data. |
Experimental Protocols
Protocol 1: In-Vitro LHR Inhibition Assay
-
Cell Seeding: Plate a suitable cell line (e.g., a cell line endogenously expressing LHR or a transfected cell line) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations.
-
Compound Treatment: Remove the growth medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (a known LHR inhibitor). Incubate for the desired treatment duration.
-
LHR Activation: Stimulate the cells with a known LHR agonist (e.g., human chorionic gonadotropin, hCG) at a concentration that elicits a submaximal response.
-
Signal Detection: Measure the downstream signaling of LHR activation. This could be cAMP production, inositol phosphate accumulation, or reporter gene expression, depending on the assay format.
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Luteinizing Hormone Receptor (LHR) signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for conducting and troubleshooting experiments involving this compound.
Validation & Comparative
LUF5831 vs. CPA: A Comparative Analysis of Adenosine A1 Receptor Binding and Function
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of LUF5831 and N6-cyclopentyladenosine (CPA) in their interaction with the adenosine A1 receptor (A1R). This document synthesizes experimental data on binding affinities and functional activities, outlines the methodologies used in these assessments, and visualizes the canonical A1R signaling pathway.
Executive Summary
N6-cyclopentyladenosine (CPA) is a well-established, high-affinity, selective agonist for the adenosine A1 receptor, often serving as a reference compound in research. This compound, a newer, non-ribose ligand, also demonstrates affinity for the A1R but exhibits a distinct pharmacological profile as a partial agonist. This guide presents a comparative overview of their binding characteristics and functional consequences upon A1R activation.
Quantitative Binding Data
The binding affinities of this compound and CPA for the human adenosine A1 receptor have been determined through radioligand binding experiments. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Notes |
| CPA | Wild-type human A1R | 2.3[1] | Full agonist.[2] |
| This compound | Wild-type human A1R | Not explicitly stated, but compared to CPA. | Partial agonist.[2] |
| CPA | Mutant (T277A) human A1R | Negligible affinity[2] | |
| This compound | Mutant (T277A) human A1R | 122 ± 22[2] |
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3][4] The receptor primarily couples to inhibitory G proteins (Gi/o).[3] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The G protein subunits can also directly modulate ion channel activity, leading to the activation of potassium channels and inhibition of calcium channels.[4] Furthermore, A1R activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4]
Figure 1. Adenosine A1 Receptor Signaling Pathway.
Experimental Protocols
The following sections detail the methodologies employed to characterize the binding and functional activity of ligands at the adenosine A1 receptor.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of membranes from cells expressing the receptor of interest, in the presence and absence of a competing unlabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound and CPA for the adenosine A1 receptor.
Materials:
-
Radioligand: [3H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine), a selective A1R antagonist.
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human adenosine A1 receptor.
-
Competitors: this compound and CPA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel cell harvester or equivalent.
-
Filters: Whatman GF/C glass fiber filters, pre-treated with polyethylenimine.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane preparations (10-20 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., 1.7 nM [3H]-DPCPX).[5]
-
A range of concentrations of the competing unlabeled ligands (this compound or CPA) are added to the incubation mixture.
-
The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[6]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
Functional assays are used to determine the efficacy of a ligand, i.e., its ability to activate the receptor and elicit a cellular response. For the A1R, which is Gi-coupled, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Objective: To determine the functional potency (EC50) and efficacy of this compound and CPA in inhibiting cAMP production.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human adenosine A1 receptor.
-
Stimulant: Forskolin, an activator of adenylyl cyclase.
-
Test Compounds: this compound and CPA.
-
cAMP Assay Kit: A commercially available kit, such as a LANCE® Ultra cAMP assay or a GloSensor™ cAMP assay.[5][7]
-
Plate Reader: Capable of measuring the output of the chosen cAMP assay (e.g., time-resolved fluorescence or luminescence).
Procedure:
-
Cells are plated in a multi-well plate (e.g., 96- or 384-well) and incubated.
-
The cells are then treated with various concentrations of the test compounds (this compound or CPA).
-
Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[5]
-
The cells are incubated for a specified period to allow for the modulation of cAMP production.
-
The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.
-
The level of cAMP in each well is measured using a plate reader.
-
The data are analyzed to determine the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by the test compounds.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximal inhibition are determined. A study showed that this compound had a submaximal effect (37±1%) in inhibiting forskolin-induced cAMP production compared to CPA (66±5%), indicating that this compound is a partial agonist.[2]
Conclusion
The available data indicate that while both this compound and CPA bind to the adenosine A1 receptor, they exhibit distinct pharmacological profiles. CPA acts as a high-affinity, full agonist. In contrast, this compound is a partial agonist, demonstrating a lower maximal effect in functional assays.[2] Notably, this compound retains affinity for a mutant A1 receptor (T277A) for which CPA has negligible affinity, suggesting a different binding interaction with the receptor.[2] These differences make this compound a valuable tool for probing the nuances of adenosine A1 receptor function and for the development of novel therapeutics with a more modulated agonist effect. Researchers should consider these distinct profiles when selecting a compound for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
- 7. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LUF5831 and NECA Agonist Activity at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the agonist activity of LUF5831 and 5'-N-Ethylcarboxamidoadenosine (NECA), two compounds commonly used in adenosine receptor research. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their experimental needs by providing a comprehensive overview of their respective pharmacological properties, supported by experimental data and methodologies.
Introduction
This compound is a notable non-adenosine, partial agonist with a known affinity for the adenosine A1 receptor.[1][2] In contrast, NECA is a well-established, non-selective adenosine receptor agonist, exhibiting high affinity for A1, A2A, and A3 receptors, and a lower affinity for the A2B receptor.[1][2] This fundamental difference in selectivity is a critical factor in experimental design and data interpretation. While extensive data is available for NECA's activity across all adenosine receptor subtypes, the characterization of this compound in the public domain is predominantly focused on its effects at the A1 receptor.
Quantitative Comparison of Agonist Activity
The following table summarizes the available quantitative data on the binding affinity (Ki) and potency (EC50) of this compound and NECA at human adenosine receptor subtypes. It is important to note that the selectivity profile of this compound across all receptor subtypes is not widely reported in the available literature.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Potency (EC50) | Efficacy |
| This compound | A1 | 18 | - | Partial Agonist (37 ± 1% inhibition of forskolin-induced cAMP production)[2] |
| A2A | Not Reported | Not Reported | Not Reported | |
| A2B | Not Reported | Not Reported | Not Reported | |
| A3 | Not Reported | Not Reported | Not Reported | |
| NECA | A1 | 14 | - | Agonist |
| A2A | 20 | 140 nM (in CHO cells) | Agonist | |
| A2B | - | 2.4 µM | Agonist | |
| A3 | 6.2 | - | Agonist |
Data compiled from multiple sources. Values should be considered as approximate and may vary depending on the experimental conditions.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades. The A1 and A3 receptor subtypes primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptor subtypes couple to Gs proteins, which stimulate adenylyl cyclase activity and increase intracellular cAMP levels.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize the agonist activity of compounds like this compound and NECA.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radiolabeled antagonist (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Unlabeled test compounds (this compound, NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine the potency (EC50) and efficacy of a test compound in modulating cAMP levels.
Materials:
-
Intact cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator, used for A1/A3 assays).
-
Test compounds (this compound, NECA).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure (for A1/A3 receptors - inhibition of cAMP):
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit.
-
Analyze the data to determine the EC50 and the maximal inhibition of forskolin-stimulated cAMP accumulation.
Procedure (for A2A/A2B receptors - stimulation of cAMP):
-
Treat cells with the test compound at various concentrations.
-
Lyse the cells.
-
Quantify the cAMP levels.
-
Analyze the data to determine the EC50 and the maximal stimulation of cAMP production.
Conclusion
The choice between this compound and NECA as an experimental tool depends critically on the research question. NECA serves as a potent, non-selective agonist suitable for studies aiming to elicit a broad adenosine receptor-mediated response. In contrast, this compound is a valuable tool for investigating the specific roles of the adenosine A1 receptor, particularly for studies where partial agonism is a desired characteristic. Researchers should be mindful of the limited publicly available data on the selectivity profile of this compound and design their experiments accordingly. The experimental protocols provided in this guide offer a foundation for the characterization and comparison of these and other adenosine receptor agonists.
References
LUF5831: A Partial Agonist at the Adenosine A1 Receptor with Lower Efficacy Compared to Full Agonists
For Immediate Release
A comprehensive analysis of available data indicates that LUF5831 acts as a partial agonist at the adenosine A1 (A1) receptor, exhibiting a lower maximal efficacy (Emax) in comparison to the well-established full agonist, N6-cyclopentyladenosine (CPA). This guide provides a detailed comparison of the efficacy of this compound and CPA, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of adenosine receptor pharmacology.
Quantitative Comparison of Agonist Efficacy
The primary measure of an agonist's efficacy is its ability to elicit a biological response upon binding to its receptor. In the context of the A1 receptor, a Gαi-coupled receptor, agonist activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
| Compound | Agonist Type | Receptor Target | Key Parameter | Reported Value |
| This compound | Partial Agonist | Adenosine A1 Receptor | Maximal Inhibition of cAMP | 37% (±1%)[1] |
| CPA | Full Agonist | Adenosine A1 Receptor | Maximal Inhibition of cAMP | 66% (±5%)[1] |
| CPA | Full Agonist | Adenosine A1 Receptor | EC50 (cAMP Inhibition) | ~6.3 nM[2] |
Signaling Pathways and Experimental Workflow
The differential efficacy of this compound and CPA can be understood through their interaction with the A1 receptor and the subsequent intracellular signaling cascade.
Caption: Adenosine A1 Receptor Signaling Pathway.
The experimental workflow to determine the efficacy of compounds like this compound and CPA typically involves a cAMP accumulation assay.
Caption: Workflow for cAMP Accumulation Assay.
Experimental Protocols
Radioligand Binding Assay for Adenosine A1 Receptor
This assay is used to determine the binding affinity (Ki) of a compound to the A1 receptor.
-
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
Radioligand, e.g., [³H]-DPCPX (a selective A1 antagonist).
-
Test compounds (this compound, CPA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubations are typically carried out at room temperature for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, CPA).
-
Phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Simultaneously, treat the cells with varying concentrations of the agonist (this compound or CPA).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration to generate a dose-response curve and determine the Emax and EC50 values.
-
Conclusion
The available evidence clearly positions this compound as a partial agonist of the adenosine A1 receptor. Its lower maximal efficacy in inhibiting cAMP production compared to the full agonist CPA suggests that this compound may offer a more modulated physiological response. This characteristic could be advantageous in therapeutic applications where a full blockade of the signaling pathway may be undesirable. Further studies are warranted to fully elucidate the potency (EC50) of this compound and to explore its in vivo pharmacological profile in comparison to full agonists.
References
LUF5831: A Comparative Guide to its Selectivity at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LUF5831, a novel non-adenosine agonist, and its selectivity profile against the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Due to the limited publicly available data on the selectivity of this compound across all adenosine receptor subtypes, this guide includes data on the structurally related compound LUF5834 to provide a broader context for the selectivity of this chemical series.
Executive Summary
Data Presentation
The following tables summarize the available binding affinity (Ki) and functional activity (EC50, Emax) data for this compound and the comparator compound LUF5834 at human adenosine receptors.
Table 1: Binding Affinity (Ki) of this compound and LUF5834 at Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | 18[1] | Data not available | Data not available | Data not available |
| LUF5834 | 20 | 140 | Data not available | 540 |
Note: Ki values for LUF5834 are from radioligand binding assays on membranes from CHO cells expressing the human A1 receptor and HEK293 cells expressing the human A2A and A3 receptors.[3]
Table 2: Functional Activity (EC50, Emax) of this compound and LUF5834 at Human Adenosine Receptors
| Compound | Receptor | EC50 (nM) | Emax (%) | Assay Type |
| This compound | A1 | Data not available | 37 ± 1 (compared to CPA, 66 ± 5)[2] | cAMP accumulation |
| LUF5834 | A1 | Data not available | 59 ± 1 (compared to CPA) | cAMP accumulation |
| A2A | Data not available | 40 ± 6 (compared to NECA) | cAMP accumulation | |
| A2B | 12 | 74 ± 2 (compared to NECA) | cAMP accumulation | |
| A3 | Data not available | 3 ± 1 (compared to CPA) | cAMP accumulation |
Note: Emax values represent the maximal effect of the compound relative to a reference full agonist (CPA for A1 and A3, NECA for A2A and A2B).[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[3]
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]I-ABMECA for A3) and various concentrations of the competing test compound (e.g., this compound).[3]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assays
Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist or antagonist at a specific receptor subtype.
General Protocol:
-
Cell Culture: Cells stably expressing the human adenosine receptor subtype of interest are cultured to an appropriate density.
-
Assay Medium: Cells are incubated in a physiological buffer, often in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Stimulation:
-
For A1 and A3 receptors (Gi-coupled): Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound. The ability of the compound to inhibit forskolin-stimulated cAMP accumulation is measured.[2]
-
For A2A and A2B receptors (Gs-coupled): Cells are stimulated with varying concentrations of the test compound, and the resulting increase in cAMP levels is measured.[3]
-
-
cAMP Quantification: Intracellular cAMP levels are determined using a variety of methods, such as competitive binding assays with a labeled cAMP analog or commercially available ELISA kits.
-
Data Analysis: Concentration-response curves are generated, and data are fitted to a sigmoidal dose-response model to determine the EC50 and Emax values.
Mandatory Visualization
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways for the four adenosine receptor subtypes.
Caption: Primary signaling pathways of adenosine receptors.
Experimental Workflow for Determining Binding Affinity
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Selectivity Determination
The following diagram illustrates the logical relationship in determining the selectivity of a compound.
Caption: Logical flow for determining compound selectivity.
References
Validating LUF5831's Activity at the Adenosine A1 Receptor Using the Selective Antagonist DPCPX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LUF5831, a novel non-adenosine partial agonist, and DPCPX, a well-established selective antagonist for the adenosine A1 receptor (A1R). The primary focus is on the validation of this compound's activity through its interaction with DPCPX, offering a framework for experimental design and data interpretation.
Executive Summary
This compound has been identified as a partial agonist for the human adenosine A1 receptor, exhibiting a distinct pharmacological profile compared to traditional adenosine analogues. Its validation as a true A1R ligand is critically dependent on demonstrating that its cellular effects can be competitively antagonized by a selective A1R antagonist, such as DPCPX. This guide outlines the key characteristics of both compounds, presents available experimental data in a comparative format, details the necessary experimental protocols for validation, and visualizes the underlying molecular and experimental workflows.
Comparative Analysis of this compound and DPCPX
The following table summarizes the key pharmacological parameters of this compound and DPCPX, providing a direct comparison of their properties at the human adenosine A1 receptor.
| Parameter | This compound | DPCPX | Reference Compound (CPA) |
| Mechanism of Action | Partial Agonist | Selective Antagonist / Inverse Agonist | Full Agonist |
| Binding Affinity (Ki) | 18 ± 2 nM[1] | 0.46 nM[1], 3.9 nM[2] | - |
| Functional Potency (EC50) | ~100 nM (cAMP inhibition)[1] | - | - |
| Maximal Efficacy | 37 ± 1% (inhibition of forskolin-induced cAMP production)[1] | Blocks agonist-induced effects[3] | 66 ± 5% (inhibition of forskolin-induced cAMP production)[1] |
| Receptor Selectivity | Selective for A1R | Highly selective for A1R over A2A, A2B, and A3 receptors[2][4] | - |
Experimental Protocols for Validation
The validation of this compound's activity via DPCPX relies on standard pharmacological assays. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled A1R antagonist (e.g., [³H]DPCPX) for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.
Materials:
-
Membranes from cells expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]DPCPX.
-
Unlabeled ligands: this compound, DPCPX (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]DPCPX and varying concentrations of this compound.
-
Incubations are typically carried out at room temperature for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled A1R antagonist (e.g., 1 µM DPCPX).
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DPCPX).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) and the reversal of this effect by DPCPX. Activation of the Gi-coupled A1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Objective: To determine the functional potency (EC50) and efficacy of this compound and to validate its A1R-mediated activity through competitive antagonism by DPCPX.
Materials:
-
Whole cells expressing the human adenosine A1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
DPCPX.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
To measure the antagonistic effect of DPCPX, pre-incubate the cells with varying concentrations of DPCPX for a defined period (e.g., 30 minutes).
-
Stimulate the cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin (to induce cAMP production).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
For this compound potency: Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP levels to determine its EC50 and maximal efficacy.
-
For DPCPX validation: Perform dose-response curves for this compound in the presence of increasing concentrations of DPCPX. A competitive antagonist will cause a rightward shift of the agonist dose-response curve without affecting the maximal response. This can be quantified using a Schild analysis to determine the pA2 value for DPCPX.
Visualizing the Molecular and Experimental Framework
Adenosine A1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A1 receptor, which is central to understanding the functional effects of this compound and DPCPX.
Caption: A1R signaling pathway activated by this compound and blocked by DPCPX.
Experimental Workflow for Validation
The logical flow of experiments to validate the interaction between this compound and DPCPX is depicted below.
Caption: Workflow for validating this compound's A1R agonist activity with DPCPX.
Logical Relationship: Agonist vs. Antagonist
This diagram illustrates the fundamental competitive interaction at the receptor level.
Caption: Competitive interaction of this compound and DPCPX at the A1 receptor.
Conclusion
The validation of this compound's activity at the adenosine A1 receptor is a critical step in its pharmacological characterization. By employing the selective antagonist DPCPX in well-defined experimental protocols, researchers can unequivocally demonstrate that the observed effects of this compound are indeed mediated by the A1R. The comparative data and methodologies presented in this guide provide a robust framework for conducting these validation studies, ultimately contributing to a clearer understanding of this novel partial agonist and its therapeutic potential.
References
- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
LUF5831: A Comparative Guide for Researchers in Adenosine A₁ Receptor Agonism
For researchers and drug development professionals exploring alternatives to endogenous adenosine, particularly at the A₁ adenosine receptor (A₁AR), the synthetic, non-adenosine partial agonist LUF5831 presents a compelling option. This guide provides a comprehensive comparison of this compound with endogenous adenosine and other synthetic alternatives, supported by experimental data to inform research and development decisions.
Performance Comparison of A₁ Adenosine Receptor Ligands
The following tables summarize the binding affinities and functional efficacies of this compound and other key adenosine receptor ligands. These compounds represent a spectrum of alternatives, from full and partial agonists to positive allosteric modulators.
Table 1: Binding Affinity (Kᵢ) at Human Adenosine Receptors (nM)
| Compound | A₁ Receptor (nM) | A₂ₐ Receptor (nM) | A₃ Receptor (nM) | Reference |
| This compound | 18 | - | - | [1] |
| N⁶-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | [2] |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | 14 | 20 | 6.2 | [3][4] |
| Capadenoson | 0.1 | 180 (Selectivity Factor) | - | [5] |
| VCP28 | - | - | - | [6][7] |
| MIPS521 (PAM) | 11,000 (Kₑ) | - | - | [2] |
Note: Data for different compounds are from separate studies and may have been determined under slightly different experimental conditions. A direct head-to-head comparison in a single study would provide the most accurate comparative data.
Table 2: Functional Efficacy at the Human A₁ Adenosine Receptor
| Compound | Agonist Type | Efficacy (% Inhibition of cAMP) | Reference |
| This compound | Partial Agonist | 37% | [1] |
| N⁶-Cyclopentyladenosine (CPA) | Full Agonist | 66% | [1] |
| Capadenoson | Partial Agonist | - | [5] |
| VCP28 | Partial Agonist | Cardioprotective effects demonstrated | [6][7] |
| MIPS521 | Positive Allosteric Modulator | Potentiates endogenous adenosine signaling | [3][8] |
Note: Efficacy of this compound and CPA are directly compared in the same study. Data for other compounds are from different studies and represent their general functional profile.
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below. These are representative protocols and may have been adapted by the specific studies referenced.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
CHO-K1 cells stably expressing the human A₁ adenosine receptor are cultured and harvested.
-
Cells are washed with a buffer (e.g., 10 mM Tris, 5 mM EDTA, pH 7.4) and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][9]
-
-
Competition Binding:
-
A constant concentration of a radiolabeled ligand that binds to the A₁ receptor (e.g., [³H]CCPA) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor in the membrane preparation.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).[1]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to activate the A₁ adenosine receptor, which is a Gᵢ-coupled receptor that inhibits the production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture and Treatment:
-
CHO-K1 cells stably expressing the human A₁ adenosine receptor are cultured in 96-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Concurrently, the cells are treated with varying concentrations of the test compound (e.g., this compound).
-
-
Cell Lysis and cAMP Measurement:
-
After an incubation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit (e.g., a chemiluminescent or fluorescence-based assay). In these assays, the cAMP from the sample competes with a labeled cAMP for binding to a specific antibody. The amount of signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified.
-
The concentration of the compound that produces 50% of its maximal inhibitory effect (EC₅₀) and the maximal inhibition (Eₘₐₓ) are determined.
-
The efficacy of a partial agonist like this compound is often expressed as a percentage of the maximal inhibition achieved by a full agonist like CPA.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: Adenosine A₁ Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel highly selective adenosine A1 receptor agonist VCP28 reduces ischemia injury in a cardiac cell line and ischemia-reperfusion injury in isolated rat hearts at concentrations that do not affect heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking LUF5831: A Comparative Guide to Adenosine A1 Receptor Partial Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LUF5831, a novel partial agonist for the adenosine A1 receptor, against other relevant compounds. The data presented is compiled from peer-reviewed studies to facilitate an informed evaluation of its pharmacological profile.
Introduction to this compound and Partial Agonism
This compound is a non-ribose derivative that acts as a partial agonist at the human adenosine A1 receptor.[1] Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal effect, even at saturating concentrations. This property can be advantageous in therapeutic applications, potentially offering a greater safety margin and reduced receptor desensitization over time. The adenosine A1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating cardiac function, neuronal activity, and inflammation. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Comparative Analysis of In Vitro Data
The following tables summarize the key pharmacological parameters of this compound in comparison to the well-characterized full agonist N6-cyclopentyladenosine (CPA) and other notable partial agonists. Data has been collated from studies employing standardized radioligand binding and functional assays to ensure comparability.
Table 1: Receptor Binding Affinity (Ki) at the Human Adenosine A1 Receptor
| Compound | Type | Ki (nM) | Reference |
| This compound | Partial Agonist | 18 | [2] |
| N6-cyclopentyladenosine (CPA) | Full Agonist | 2.3 | [3][4] |
| CVT-3619 (GS-9667) | Partial Agonist | 14 (High affinity), 5400 (Low affinity) | [5][6] |
| Capadenoson (BAY 68-4986) | Partial Agonist | Not explicitly stated in provided abstracts, but described as potent. | |
| VCP28 | Partial Agonist | Not explicitly stated in provided abstracts, but compared favorably to CPA in cardioprotective effects. | [7] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Efficacy in cAMP Inhibition Assays
| Compound | Type | Efficacy (% Inhibition of Forskolin-stimulated cAMP) | EC50/IC50 (nM) | Reference |
| This compound | Partial Agonist | 37 ± 1% | Not explicitly stated in provided abstracts. | [1] |
| N6-cyclopentyladenosine (CPA) | Full Agonist | 66 ± 5% | IC50 = 33 (rat fat cell membranes) | [1][8] |
| CVT-3619 (GS-9667) | Partial Agonist | Partial agonist relative to CPA | IC50 = 6 (cAMP reduction), 44 (lipolysis inhibition) | [5][6] |
| Capadenoson (BAY 68-4986) | Partial Agonist | Partial agonist | EC50 = 0.1 |
Note: Efficacy is presented as the maximal inhibition of forskolin-stimulated cAMP production. EC50/IC50 values represent the concentration of the compound required to elicit a half-maximal response.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional cAMP inhibition assays.
Radioligand Binding Assay Protocol
This assay is employed to determine the binding affinity (Ki) of a test compound for its receptor.
-
Membrane Preparation: Membranes from cells expressing the adenosine A1 receptor are isolated through homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]DPCPX, an antagonist) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Inhibition Assay Protocol
This functional assay measures the ability of a compound to inhibit the production of intracellular cAMP, a key second messenger in the adenosine A1 receptor signaling pathway.
-
Cell Culture: Cells expressing the adenosine A1 receptor are cultured and seeded in microplates.
-
Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Compound Treatment: The cells are co-incubated with forskolin and varying concentrations of the test compound.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-response curve is plotted to determine the maximal inhibition (efficacy) and the concentration of the compound that produces 50% of its maximal effect (EC50).
Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A1 receptor.
Caption: Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow for Compound Characterization
The diagram below outlines the general workflow for characterizing a novel partial agonist like this compound.
Caption: Experimental Workflow for Partial Agonist Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Structure-Guided Design of Partial Agonists at an Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LUF5831: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the disposal of the research chemical LUF5831 based on general laboratory safety principles. As of December 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for this compound (CAS 333963-57-8) is not publicly available. Therefore, all personnel must consult their institution's Environmental Health and Safety (EHS) office for definitive, site-specific disposal protocols before proceeding. The information herein is intended to supplement, not replace, institutional requirements.
Immediate Safety and Handling Precautions
This compound, a non-adenosine partial agonist for the adenosine A1 receptor, should be handled with care in a laboratory setting.[1][2] While specific toxicity data is unavailable, researchers should assume the compound is hazardous. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation.
Step-by-Step Disposal Guidance for this compound Waste
The following procedures are general best practices for the disposal of a research chemical for which a specific SDS is not available.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all disposable materials contaminated with this compound, such as pipette tips, weigh boats, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container must be a sealable, chemically compatible plastic bag or drum.
-
Label the container as "Hazardous Waste: this compound (CAS 333963-57-8), Solid" and include the date of initial waste addition.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, dedicated hazardous waste container.
-
Use a sealable, chemically compatible container (e.g., a high-density polyethylene jerrican). Do not use glass bottles for solvent waste if there is a risk of pressure buildup.
-
Label the container as "Hazardous Waste: this compound (CAS 333963-57-8), Liquid" and list all solvent components and their approximate percentages.
-
Maintain a pH between 5.5 and 9.5 for aqueous waste streams unless it compromises the stability of other components.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container labeled for chemically contaminated sharps.
-
2. Storage of Waste:
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed at all times, except when adding waste.
-
Provide secondary containment (e.g., a plastic tub) for all liquid waste containers to mitigate spills.
3. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Once a waste container is full, or if waste generation is complete, arrange for pickup by your institution's EHS department.
-
Follow all institutional procedures for hazardous waste manifest and pickup requests. EHS will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Quantitative Data Summary
The following table summarizes available data for this compound. Note the absence of critical safety data, underscoring the need for cautious handling.
| Property | Value |
| Chemical Name | 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile |
| Synonyms | This compound, LUF 5831 |
| CAS Number | 333963-57-8 |
| Molecular Formula | C₁₅H₁₂N₄O₂S |
| Molecular Weight | 312.35 g/mol |
| Affinity (Ki) | 18 nM (for human adenosine A1 receptor) |
| Toxicology Data (LD50) | Data not available |
| Ecotoxicity Data | Data not available |
Experimental Workflow and Signaling Pathway Diagrams
To provide further operational context, the following diagrams illustrate a typical experimental workflow for characterizing a compound like this compound and its associated signaling pathway.
The diagram above outlines the key steps in a typical pharmacological characterization of this compound, from initial preparation to the final analysis confirming its role as a partial agonist at the adenosine A1 receptor.[2]
Activation of the Adenosine A1 receptor by an agonist like this compound initiates a G-protein coupled signaling cascade.[3][4] The activated Gi/o protein inhibits adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels ultimately modulates downstream effectors like Protein Kinase A (PKA), resulting in the characteristic physiological responses associated with A1 receptor activation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor | MDPI [mdpi.com]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling LUF5831
This document provides critical safety, handling, and disposal information for LUF5831, a potent research compound. All personnel must review and understand this information before working with this material.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, it is classified as a substance that causes severe skin and eye irritation.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure.[3][4]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Purpose |
| Respiratory | NIOSH-approved N95 or higher respirator | Prevents inhalation of airborne particles |
| Eye and Face | ANSI Z87.1 compliant safety goggles and face shield | Protects against splashes and airborne particles[5] |
| Hand | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact and absorption |
| Body | Chemical-resistant lab coat or disposable coveralls | Protects skin and clothing from contamination |
| Foot | Closed-toe, chemical-resistant footwear | Protects feet from spills |
Emergency First Aid Procedures
In case of exposure, immediate action is crucial. The following table outlines the initial response steps.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[1][6] Do not use solvents or thinners.[1][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][6] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Safe Handling and Experimental Protocol
Adherence to a strict protocol is necessary to ensure safe handling during experimental procedures.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Ensure the work area, a certified chemical fume hood, is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Prepare all necessary equipment (e.g., analytical balance, weigh paper, spatula, solvent, vials) and place it within the fume hood.
-
-
Weighing:
-
Don the appropriate PPE as specified in Table 1.
-
Carefully weigh the desired amount of this compound onto weigh paper using an analytical balance inside the fume hood.
-
Handle the compound gently to avoid generating airborne dust.
-
-
Solubilization:
-
Transfer the weighed this compound into a suitable vial.
-
Add the appropriate solvent dropwise to dissolve the compound.
-
Cap the vial securely and vortex briefly to ensure complete dissolution.
-
-
Cleanup:
-
Wipe down the balance and surrounding surfaces with a suitable deactivating agent or 70% ethanol.
-
Dispose of all contaminated materials (weigh paper, gloves, etc.) in the designated hazardous waste container.
-
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[7]
Operational Plan for this compound Waste Disposal:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including gloves, weigh paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted.[8]
-
-
Container Management:
-
Keep all waste containers securely closed except when adding waste.[8]
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Do not overfill containers; leave at least 10% headspace.
-
-
Final Disposal:
-
Arrange for the collection of hazardous waste through the institution's Environmental Health and Safety (EHS) office.
-
Complete all required waste manifests and labels accurately.
-
References
- 1. belzona.nl [belzona.nl]
- 2. afi-usa.com [afi-usa.com]
- 3. Personal protective equipment | International Labour Organization [ilo.org]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. belzona.nl [belzona.nl]
- 7. uwlax.edu [uwlax.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
